NVP-DFV890
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H24N4O3S2 |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-5-yl]sulfonimidoyl]urea |
InChI |
InChI=1S/C19H24N4O3S2/c1-19(2,25)17-21-10-15(27-17)28(20,26)23-18(24)22-16-13-7-3-5-11(13)9-12-6-4-8-14(12)16/h9-10,25H,3-8H2,1-2H3,(H3,20,22,23,24,26) |
InChI Key |
LHVWNNYPUDZLSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(S1)S(=N)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O |
Origin of Product |
United States |
Foundational & Exploratory
NVP-DFV890: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
NVP-DFV890, also known as DFV890 or IFM-2427, is a potent, selective, and orally active inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. Developed by Novartis, this small molecule therapeutic has shown promise in treating a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with this compound.
Discovery and Rationale
The discovery of this compound stemmed from a focused effort to improve upon earlier generations of NLRP3 inhibitors, such as MCC950. The development strategy involved a scaffold hopping approach, replacing the sulfonylurea core of previous compounds with a novel sulfonimidamide motif.[1] This chemical modification was engineered to enhance metabolic stability and reduce hydrolysis, a common liability of sulfonylureas.[1]
The discovery process began with a high-throughput phenotypic screen to identify inhibitors of the NLRP3 pathway.[2] This led to the identification of lead compounds that were subsequently optimized through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The replacement of a furan (B31954) unit with a 5-substituted thiazole (B1198619) moiety was a key step in the evolution of the lead compound to this compound, resulting in significantly improved potency and pharmacokinetic profile.
Synthesis Pathway
The synthesis of this compound involves a multi-step process culminating in the formation of the characteristic sulfonimidamide linkage. The following diagram outlines a representative synthetic route based on published medicinal chemistry literature.
Reaction Steps: [3] Bromination of a suitable ketone precursor. [4] Hantzsch thiazole synthesis with a thioamide. [5] Formation of the sulfoximine (B86345) from the corresponding aniline. [6] Chlorination of the sulfoximine. [7] Acylation of the indacenamine. [8] Final coupling of the three key fragments.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the NLRP3 inflammasome.[5][9] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1. Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, IL-1β and IL-18.[4][10] These cytokines are potent mediators of inflammation.
This compound directly binds to the NACHT domain of NLRP3, locking the protein in an inactive conformation.[5][9] This prevents the conformational changes required for NLRP3 activation and subsequent inflammasome assembly, thereby blocking the downstream release of IL-1β and IL-18.
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency
| Assay | Cell Line | Stimulus | IC50 | Reference |
| IL-1β Release | Human Whole Blood | LPS | 180 nM | [2] |
| IL-1β Release | THP-1 cells | LPS + Nigericin (B1684572) | 13 nM | [2] |
Table 2: Pharmacokinetic Parameters in Humans (Phase I)
| Parameter | Value | Units | Reference |
| Tmax | 1-3 | hours | [4] |
| Half-life | ~20 | hours | [2] |
| Bioavailability | Good | - | [4] |
Table 3: Clinical Development Status
| Indication | Phase | Status | Reference |
| Coronary Heart Disease | II | Ongoing | [3] |
| Knee Osteoarthritis | II | Ongoing | [3] |
| Myeloid Diseases | Ib | Recruiting | [11] |
| COVID-19 Pneumonia | II | Completed | [10] |
Key Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay (THP-1 Cells)
This protocol describes a common method to assess the in vitro potency of NLRP3 inhibitors.
Methodology:
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For differentiation into macrophage-like cells, THP-1 cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Priming: Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: After priming, the cells are washed and incubated with various concentrations of this compound for 1 hour.
-
NLRP3 Activation: The NLRP3 inflammasome is then activated by adding a second stimulus, such as nigericin (a potassium ionophore) or ATP.
-
Cytokine Measurement: After a 1-2 hour incubation, the cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a commercial ELISA kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the IL-1β concentration against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Ex Vivo Human Whole Blood Assay
This assay assesses the activity of the compound in a more physiologically relevant matrix.
Methodology:
-
Blood Collection: Freshly drawn human whole blood is collected from healthy volunteers into heparinized tubes.
-
Compound Incubation: Aliquots of whole blood are incubated with various concentrations of this compound for a specified period.
-
LPS Stimulation: The blood is then stimulated with LPS to induce cytokine production.
-
Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
-
Cytokine Analysis: The levels of IL-1β in the plasma are measured by ELISA.
This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of this compound, a promising NLRP3 inflammasome inhibitor. The provided data, protocols, and diagrams are intended to be a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A novel NLRP3 inhibitor as a therapeutic agent against monosodium urate-induced gout [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
NVP-DFV890: A Deep Dive into the Medicinal Chemistry and Structure-Activity Relationship of a Potent NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-DFV890 is a clinical-stage, orally bioavailable, small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. This technical guide provides an in-depth overview of the medicinal chemistry efforts and structure-activity relationships (SAR) that led to the discovery and development of this compound. It is intended to be a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of NLRP3 inhibition.
Introduction: The NLRP3 Inflammasome as a Therapeutic Target
The NLRP3 inflammasome is a key component of the innate immune system.[1] It is a multi-protein complex that, upon activation by a wide array of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs), triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a broad range of inflammatory and autoimmune diseases, making it a highly attractive therapeutic target.
The Medicinal Chemistry of this compound: From Sulfonylurea to Sulfonimidamide
The journey to this compound began with the optimization of earlier generation sulfonylurea-based NLRP3 inhibitors. A key innovation in the development of this compound was the replacement of the hydrolytically labile sulfonylurea core with a more stable sulfonimidamide motif.[2][3] This chemical modification was crucial in improving the compound's pharmacokinetic profile and reducing the potential for hydrolysis.[2][3]
The chemical structure of this compound, systematically named 2-[amino-[5-(2-hydroxypropan-2-yl)-1,3-thiazol-2-yl]-oxo-λ6-sulfanylidene]-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetamide, reflects a strategic design to maximize potency and druglikeness. A patent describes the replacement of the furan (B31954) unit of earlier compounds with a 5-substituted thiazole (B1198619) unit in this compound, which led to potent inhibition of IL-1β production and substantially improved pharmacokinetic properties.[4]
Mechanism of Action
This compound is a direct inhibitor of the NLRP3 inflammasome. It functions by preventing the assembly of the inflammasome complex, which is a critical step for its activation. By inhibiting NLRP3, this compound blocks the downstream activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18.
Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway and the point of intervention by this compound.
References
Physicochemical properties of NVP-DFV890 for research
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the physicochemical properties, mechanism of action, and key experimental methodologies related to NVP-DFV890, a potent and selective inhibitor of the NLRP3 inflammasome.
Core Physicochemical Properties
This compound is a small molecule inhibitor with potential therapeutic applications in a range of inflammatory diseases.[1][2][3] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₄O₃S₂ | [4] |
| Molecular Weight | 420.55 g/mol | [4] |
| CAS Number | 2271394-34-2 | [5] |
| Appearance | Solid | [6] |
| Solubility | 10 mM in DMSO | [6] |
| Purity | >98% (HPLC) | [6] |
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound is a potent and selective orally active inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[6] The NLRP3 inflammasome is a critical component of the innate immune system that, when activated by a variety of stimuli, triggers a cascade of inflammatory responses.
The mechanism of action of this compound involves directly binding to the NLRP3 protein, which locks it in an inactive conformation.[6] This prevents the assembly of the NLRP3 inflammasome complex, a crucial step for its activation. By inhibiting inflammasome assembly, this compound effectively blocks the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[7][8]
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound on the NLRP3 inflammasome in THP-1 cells, a human monocytic cell line commonly used for inflammasome research.[9][10][11][12]
Objective: To determine the in vitro potency (e.g., IC50) of this compound in inhibiting NLRP3 inflammasome activation.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
Human IL-1β ELISA kit
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Methodology:
-
Cell Culture and Differentiation:
-
Priming:
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.[9]
-
After priming, remove the LPS-containing medium and add the medium with the various concentrations of this compound or vehicle.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes.[9]
-
-
Activation:
-
Sample Collection and Analysis:
References
- 1. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (IFM-2427) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
NVP-DFV890: A Technical Guide to Target Engagement and Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-DFV890, also known as DFV890, is a potent and orally bioavailable small-molecule inhibitor of the Nucleotide-binding domain, Leucine-rich repeat and Pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3] Developed by Novartis, this compound is under investigation for its therapeutic potential in a range of inflammatory conditions.[1][4] this compound features a unique sulfonimidamide motif, which enhances its stability and resistance to hydrolysis compared to traditional sulfonylureas.[4][5] This technical guide provides a comprehensive overview of the target engagement and available binding data for this compound, including its mechanism of action, quantitative inhibition data, and the experimental protocols used to characterize its activity.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 protein, a key sensor component of the innate immune system.[1][2][3] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of danger signals, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[3]
This compound directly binds to the NLRP3 protein, locking it in an inactive conformation.[3] This prevents the conformational changes necessary for NLRP3 oligomerization and the subsequent assembly of the inflammasome complex. By inhibiting NLRP3 activation, this compound effectively blocks the downstream cascade of caspase-1 activation and the release of mature IL-1β and IL-18.[1][3]
Target Engagement and Binding Data
While direct binding of this compound to NLRP3 has been confirmed, specific quantitative data on the binding affinity (Kd) and kinetic parameters (kon, koff) are not publicly available in the reviewed literature. However, the potency of this compound has been characterized through functional assays that measure the inhibition of NLRP3-mediated IL-1β release in various cell types.
Quantitative Inhibition Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different experimental systems.
| Cell Type/System | Assay Conditions | IC50 | Reference |
| Human Myeloid Cell Populations (PBMCs, monocytes, monocyte-derived macrophages) | LPS-induced IL-1β release (free IC50) | 1.0–2.9 nM | [3] |
| Human Whole Blood | LPS-induced IL-1β release | 180 nM | [6] |
| Human Whole Blood (ex-vivo) | LPS-stimulated IL-1β release (plasma IC50) | 61 ng/mL (approximately 145 nM) | [3] |
| Human Whole Blood (ex-vivo) | LPS-stimulated IL-1β release (plasma IC90) | 1340 ng/mL (approximately 3194 nM) | [3] |
| Cellular Assay | Not specified | 13 nM | [6] |
Signaling Pathway and Experimental Workflows
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process, often referred to as priming (Signal 1) and activation (Signal 2). This compound acts to inhibit the activation step.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Protocols
Detailed experimental protocols for the specific determination of this compound binding kinetics are not publicly available. However, this section provides generalized protocols for the key techniques used to characterize small molecule-protein interactions.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with NLRP3 in a cellular context.
Materials:
-
Cell line expressing NLRP3 (e.g., THP-1 monocytes)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Apparatus for heating cells (e.g., PCR cycler, water bath)
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)
-
Antibodies specific for NLRP3 and a loading control
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density. Treat cells with various concentrations of this compound or vehicle control for a specified period.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes), followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins and cell debris.
-
Protein Detection and Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble NLRP3 at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble NLRP3 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the thermodynamic parameters of this compound binding to NLRP3.
Materials:
-
Purified, high-purity NLRP3 protein
-
This compound
-
Dialysis buffer (e.g., PBS or HEPES, pH 7.4)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Dialyze the purified NLRP3 protein and dissolve this compound in the same dialysis buffer to ensure a perfect buffer match. Degas both solutions to prevent bubble formation.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Thoroughly clean the sample cell and syringe.
-
Loading: Load the NLRP3 protein solution into the sample cell and the this compound solution into the titration syringe.
-
Titration: Perform a series of small, sequential injections of this compound into the sample cell containing the NLRP3 protein, allowing the system to reach equilibrium after each injection.
-
Data Acquisition: The instrument measures the heat released or absorbed during the binding reaction after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the association (kon) and dissociation (koff) rate constants of this compound binding to NLRP3.
Materials:
-
Purified, high-purity NLRP3 protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize the purified NLRP3 protein onto the surface of a sensor chip using a suitable coupling chemistry (e.g., amine coupling).
-
Assay Setup: Equilibrate the system with running buffer.
-
Analyte Injection: Inject a series of concentrations of this compound in running buffer over the sensor surface containing the immobilized NLRP3.
-
Data Acquisition: The SPR instrument detects changes in the refractive index at the sensor surface as this compound binds to (association phase) and dissociates from (dissociation phase) the immobilized NLRP3. This is recorded in real-time as a sensorgram.
-
Surface Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Conclusion
This compound is a promising NLRP3 inhibitor that demonstrates potent functional inhibition of the NLRP3 inflammasome in cellular assays. Its mechanism of action involves direct binding to the NLRP3 protein, thereby preventing its activation and the subsequent inflammatory cascade. While quantitative data on the direct binding affinity and kinetics are not yet publicly available, the provided information on its cellular potency and mechanism of action underscores its significance as a therapeutic candidate for NLRP3-driven diseases. The experimental protocols outlined in this guide provide a framework for the further biophysical characterization of this compound and other NLRP3 inhibitors.
References
- 1. DFV890 - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. drughunter.com [drughunter.com]
- 6. m.youtube.com [m.youtube.com]
Early Characterization of NVP-DFV890: A Technical Guide for Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early cellular characterization of NVP-DFV890 (also known as DFV890 or IFM-2427), a potent and selective oral inhibitor of the NLRP3 inflammasome. This document summarizes key quantitative data, details experimental protocols for cellular assays, and visualizes the underlying signaling pathways and experimental workflows.
This compound is a clinical-stage compound being investigated for a range of inflammatory conditions, including coronary heart disease, knee osteoarthritis, and certain myeloid diseases.[1][2] Its mechanism of action involves the direct binding to the NLRP3 protein, which prevents the assembly of the inflammasome complex and subsequent release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[3][4][5] A key structural feature of this compound is its novel sulfonimidamide motif, which confers enhanced chemical stability compared to earlier NLRP3 inhibitors.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and ex vivo potency data for this compound in cellular models.
| Parameter | Cell Type/System | Value | Reference |
| Free Half-Maximal Inhibitory Concentration (IC50) | Human peripheral blood mononuclear cells (PBMCs), monocytes, and monocyte-derived macrophages | 1.0–2.9 nM | [5] |
| Half-Maximal Inhibitory Concentration (IC50) | Ex vivo LPS-stimulated human whole blood | 61 ng/mL (90% CI: 50, 70 ng/mL) | [6][7] |
| 90% Inhibitory Concentration (IC90) | Ex vivo LPS-stimulated human whole blood | 1340 ng/mL (90% CI: 1190, 1490 ng/mL) | [6][7] |
| Half-Maximal Inhibitory Concentration (IC50) | Human whole blood assay | 180 nM | [8] |
Signaling Pathway and Mechanism of Action
This compound targets a critical component of the innate immune system, the NLRP3 inflammasome. The activation of this multi-protein complex is a key driver of inflammation in numerous diseases. The diagram below illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: this compound inhibits the NLRP3 inflammasome assembly.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize this compound in cellular models.
In Vitro IL-1β Release Assay in Human THP-1 Monocytes
This assay is a cornerstone for evaluating the potency of NLRP3 inflammasome inhibitors.
a. Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 96-well plates at a density of 1 x 105 cells/well and treat with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Following differentiation, replace the PMA-containing medium with fresh, serum-free RPMI-1640 and allow the cells to rest for 24 hours before the assay.
b. Inflammasome Priming and Inhibitor Treatment:
-
Prime the differentiated THP-1 cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
After the priming step, remove the LPS-containing medium and replace it with fresh serum-free medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1 hour.
c. Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding a stimulus such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
d. Measurement of IL-1β Release:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Calculate the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay is performed in parallel with the IL-1β release assay to assess whether the observed inhibition of cytokine release is due to a cytotoxic effect of the compound.
a. Protocol:
-
Following the same experimental setup as the IL-1β release assay (priming, inhibitor treatment, and activation), collect a small aliquot of the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.
-
Include control wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
b. Data Analysis:
-
Calculate the percentage of cytotoxicity for each treatment condition relative to the positive control.
-
A significant increase in LDH release in this compound-treated wells would indicate a cytotoxic effect.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the cellular characterization of an NLRP3 inhibitor like this compound.
Caption: Workflow for this compound cellular characterization.
This technical guide provides a foundational understanding of the early cellular characterization of this compound. The provided data, protocols, and visualizations are intended to aid researchers in the design and execution of their own studies on NLRP3 inflammasome inhibitors.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. benchchem.com [benchchem.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. researchgate.net [researchgate.net]
- 6. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DFV890: a new oral NLRP3 inhibitor—tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive: Comparing the NLRP3 Inflammasome Inhibitors NVP-DFV890 and MCC950
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory and autoimmune diseases. Its activation leads to the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18, driving inflammatory processes in numerous pathologies. This guide provides an in-depth technical comparison of two potent and selective NLRP3 inhibitors: the well-established research tool MCC950 and the clinical-stage compound NVP-DFV890.
Core Structural Differences: An Evolution in Design
At the heart of the comparison between this compound and MCC950 lies a key structural modification reflecting an evolution in drug design aimed at improving pharmaceutical properties. MCC950 is characterized by a diarylsulfonylurea moiety.[1] While a potent inhibitor, the sulfonylurea group can be susceptible to hydrolysis.
In contrast, this compound, which was developed from the MCC950 scaffold, incorporates a sulfonimidamide motif.[2][3] This structural change is designed to enhance metabolic stability and reduce hydrolysis, potentially leading to an improved pharmacokinetic profile and a longer duration of action.[2]
Mechanism of Action: A Shared Target
Both this compound and MCC950 are direct inhibitors of the NLRP3 inflammasome. They exert their effects by binding to the NLRP3 protein, thereby preventing its activation and the subsequent assembly of the inflammasome complex.[4][5][6] This blockade of NLRP3 activation inhibits the downstream cleavage of pro-caspase-1 to active caspase-1, which in turn prevents the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[7][8] More specifically, MCC950 has been shown to directly target the Walker B motif within the NACHT domain of NLRP3, interfering with its ATPase activity and locking it in an inactive conformation.[6] this compound is also a direct binder of NLRP3, preventing its activation.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and MCC950. It is important to note that the data are derived from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency
| Compound | Target | IC50 | Cell Type | Assay Conditions |
| This compound | NLRP3 | Free IC50 range: 1.0–2.9 nM[7] | Human PBMCs, monocytes, and monocyte-derived macrophages | LPS-induced IL-1β release[7] |
| Median IC50: 61 ng/mL (approx. 145 nM)[7] | Human whole blood | Ex vivo LPS-stimulated IL-1β release[7] | ||
| MCC950 | NLRP3 | 7.5 nM[9] | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Not specified |
| 8.1 nM[9] | Human Monocyte-Derived Macrophages (HMDMs) | Not specified |
Table 2: Pharmacokinetic Parameters
| Compound | Species | Administration Route | Key Findings |
| This compound | Human | Oral | Well-tolerated with dose-dependent exposure. Food increased Cmax and AUC. A spray-dried dispersion formulation improved bioavailability at higher doses.[7] |
| MCC950 | Mouse | Not specified | Preclinical studies have investigated its pharmacokinetic profile, though it has been noted to have limitations for clinical use.[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation and comparison of NLRP3 inhibitors. Below are representative methodologies for key assays.
In Vitro NLRP3 Inflammasome Activation Assay
This assay is fundamental for determining the potency of NLRP3 inhibitors in a cellular context.
1. Cell Culture and Priming:
-
Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
2. Inhibitor Treatment:
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or MCC950) or vehicle control (DMSO) for a defined period.
3. NLRP3 Activation:
-
The NLRP3 inflammasome is activated using a variety of stimuli, such as ATP, nigericin, or monosodium urate (MSU) crystals.
4. Measurement of IL-1β Release:
-
The concentration of mature IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
The percentage of IL-1β inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic curve.
Ex Vivo Whole Blood Stimulation Assay (as performed for this compound)
This assay provides a more physiologically relevant assessment of an inhibitor's activity.
1. Blood Collection:
-
Whole blood is collected from subjects.
2. Ex Vivo Stimulation:
-
Aliquots of whole blood are stimulated with LPS to induce pro-inflammatory cytokine production.
3. Measurement of Cytokine Inhibition:
-
The ability of the inhibitor (present in the subjects' plasma) to suppress the release of IL-1β is measured.
4. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
The relationship between the plasma concentration of the inhibitor and the extent of IL-1β inhibition is modeled to determine parameters such as IC50 and IC90.[7]
Visualizing the Landscape: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.
General Experimental Workflow for Evaluating NLRP3 Inhibitors.
Conclusion
This compound represents a next-generation NLRP3 inhibitor that builds upon the foundational discoveries made with MCC950. The key structural modification from a sulfonylurea to a sulfonimidamide in this compound is a strategic design choice aimed at enhancing the compound's drug-like properties. While both are potent and selective inhibitors of the NLRP3 inflammasome, this compound has advanced into clinical development, supported by favorable pharmacokinetic and pharmacodynamic data in humans. MCC950 remains an invaluable and widely used tool for preclinical research, enabling the continued exploration of the role of the NLRP3 inflammasome in health and disease. For researchers and drug developers, the choice between these compounds will depend on the specific application, with this compound being the more clinically advanced candidate and MCC950 serving as a robust benchmark for in vitro and in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. drughunter.com [drughunter.com]
- 4. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. MCC950 as a promising candidate for blocking NLRP3 inflammasome activation: A review of preclinical research and future… [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
From Bench to Bedside: The Development of NVP-DFV890, a Novel NLRP3 Inflammasome Inhibitor
A Technical Whitepaper on the Evolution of a Promising Anti-Inflammatory Agent from CRID3 Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the release of potent pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Consequently, the development of small molecule inhibitors targeting NLRP3 has become a major focus of therapeutic research. This technical guide details the development of NVP-DFV890, a novel, potent, and orally bioavailable NLRP3 inhibitor that evolved from the foundational CRID3 (also known as MCC950) compound. We will explore the chemical modifications that led to the enhanced stability and potency of this compound, delve into its mechanism of action, and present key preclinical and clinical data. This document also provides detailed experimental protocols and visualizes the critical signaling pathways and developmental workflows.
Introduction: The NLRP3 Inflammasome as a Therapeutic Target
The nucleotide-binding domain and leucine-rich repeat (NLR) family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response.[1][2] Upon activation by a variety of sterile danger signals and pathogens, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the formation of the active inflammasome complex.[3] This complex then facilitates the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2][4] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory and autoimmune diseases, making it a highly attractive therapeutic target.[2]
The Genesis of this compound: Overcoming the Limitations of CRID3
The diarylsulfonylurea compound, CRID3 (MCC950), was a pioneering discovery in the field of NLRP3 inhibition, demonstrating potent and selective activity.[5] However, the sulfonylurea core of CRID3 presented challenges, including potential for hydrolysis, which could limit its therapeutic utility.[6][7]
The development of this compound began with the strategic goal of improving upon the CRID3 scaffold. Researchers at Novartis replaced the sulfonylurea core with a novel sulfonimidamide motif.[6][7][8] This key chemical modification was designed to enhance chemical stability and reduce susceptibility to hydrolysis, thereby improving the compound's overall pharmacokinetic profile and potential for clinical development.[6][7] Further optimization involved replacing the furan (B31954) unit of CRID3 with a 5-substituted thiazole (B1198619) unit, leading to the final potent and selective NLRP3 antagonist, this compound.[3][8]
Mechanism of Action: Direct Inhibition of NLRP3
This compound exerts its anti-inflammatory effects by directly binding to and inhibiting the NLRP3 protein.[1][2] This interaction prevents the conformational changes in NLRP3 that are necessary for its activation and the subsequent assembly of the inflammasome complex.[9] By blocking NLRP3 activation, this compound effectively halts the downstream cascade, preventing caspase-1 activation and the maturation and release of IL-1β and IL-18.[2][4] Structural modeling and biophysical assays have shown that this compound occupies the same binding site within the central NACHT domain of NLRP3 as CRID3.[5]
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: NLRP3 inflammasome signaling and the inhibitory action of this compound.
Quantitative Data Summary
This compound has demonstrated superior potency in inhibiting NLRP3-mediated IL-1β release compared to its predecessor, CRID3. The following table summarizes key in vitro potency data.
| Compound | Assay System | IC50 (nM) | Reference |
| This compound | Human PBMC (LPS-induced IL-1β release) | 1.0 - 2.9 (free) | [2] |
| Human Monocytes (LPS-induced IL-1β release) | 1.0 - 2.9 (free) | [2] | |
| Human Monocyte-Derived Macrophages (LPS-induced IL-1β release) | 1.0 - 2.9 (free) | [2] | |
| Human Whole Blood Assay | 180 | [3] | |
| CRID3 (MCC950) | Murine BMDM (Nigericin-induced IL-1β secretion) | 9 | [10] |
| ER-Hoxb8-immortalized macrophages (Nigericin-induced IL-1β secretion) | 4 | [10] | |
| Human PBMC (LPS + ATP-induced IL-1β production) | 7.2 | [9] | |
| Human PBMC (LPS + ATP-induced IL-18 production) | 10.3 | [9] |
Experimental Protocols
In Vitro IL-1β Release Assay in Human PBMCs
Objective: To determine the potency of this compound in inhibiting NLRP3-dependent IL-1β release in human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Seed PBMCs in 96-well plates at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Pre-incubate cells with various concentrations of this compound or vehicle control (DMSO) for 30 minutes.
-
NLRP3 Priming: Prime the NLRP3 inflammasome by adding Lipopolysaccharide (LPS) to a final concentration of 10 ng/mL and incubate for 3 hours.
-
NLRP3 Activation: Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM and incubate for 1 hour.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.
Workflow for In Vitro IL-1β Release Assay
Caption: Workflow for the in vitro IL-1β release assay.
Clinical Development of this compound
This compound has advanced into multiple Phase II clinical trials for a variety of inflammatory conditions, underscoring its therapeutic potential.[6]
Key Investigated Indications:
-
Coronary Heart Disease: A Phase IIa trial is evaluating the efficacy of this compound in reducing inflammatory markers such as IL-6 and hsCRP in patients with coronary heart disease.[11][12]
-
Knee Osteoarthritis: A Phase II study is assessing the safety, tolerability, and efficacy of this compound in patients with symptomatic knee osteoarthritis.[4][11]
-
Myeloid Diseases: this compound is being investigated in a Phase Ib study for its safety and efficacy in patients with lower-risk myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[13]
-
COVID-19 Pneumonia: A Phase IIa randomized trial evaluated this compound in hospitalized patients with COVID-19-associated pneumonia. While the primary endpoint was not met, the drug was well-tolerated and showed some positive trends in secondary outcomes.[4][14]
-
Familial Cold Autoinflammatory Syndrome (FCAS): Clinical trials are also underway to assess the efficacy of this compound in this rare genetic inflammatory disorder.[15]
A first-in-human study in healthy volunteers demonstrated that this compound is well-tolerated with a favorable pharmacokinetic profile.[2] An initial challenge with less-than-expected drug exposure at higher doses due to the crystalline suspension was successfully addressed by switching to a spray-dried dispersion (SDD) formulation.[4]
Conclusion and Future Directions
The development of this compound from the CRID3 scaffold represents a significant advancement in the pursuit of targeted anti-inflammatory therapies. The introduction of the sulfonimidamide core has yielded a potent and stable NLRP3 inhibitor with a promising clinical profile. Ongoing and future clinical trials will further elucidate the therapeutic potential of this compound across a spectrum of inflammatory diseases. The journey of this compound from a chemically optimized lead to a clinical-stage therapeutic candidate provides a compelling case study in modern drug discovery and development.
References
- 1. Facebook [cancer.gov]
- 2. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. DFV890 - Wikipedia [en.wikipedia.org]
- 5. Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. drughunter.com [drughunter.com]
- 8. Discovery of DFV890, a Potent Sulfonimidamide-Containing NLRP3 Inflammasome Inhibitor. | Semantic Scholar [semanticscholar.org]
- 9. rndsystems.com [rndsystems.com]
- 10. MCC950/CRID3 potently targets the NACHT domain of wild-type NLRP3 but not disease-associated mutants for inflammasome inhibition | PLOS Biology [journals.plos.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. A Study to Investigate the Efficacy, Safety, and Tolerability of DFV890 for Inflammatory Marker Reduction in Adult Participants With Coronary Heart Disease and Elevated hsCRP | Clinical Research Trial Listing [centerwatch.com]
- 13. novartis.com [novartis.com]
- 14. DFV890: a new oral NLRP3 inhibitor—tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinicaltrials.eu [clinicaltrials.eu]
NVP-DFV890: A Technical Guide for Basic Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-DFV890, also known as IFM-2427, is a potent and selective, orally bioavailable small molecule inhibitor of the NLRP3 inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound is under investigation for various conditions, including osteoarthritis, coronary heart disease, and certain myeloid diseases.[3] This technical guide provides an in-depth overview of this compound for basic immunology research, including its mechanism of action, quantitative data from preclinical and early clinical studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound directly binds to the NLRP3 protein, locking it in an inactive conformation.[5] This prevents the ATP-mediated conformational change necessary for NLRP3 oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). By inhibiting the formation of the active NLRP3 inflammasome complex, this compound blocks the activation of caspase-1 and, consequently, the maturation and release of IL-1β and IL-18.[2][4]
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell/System Type | Value | Reference |
| IL-1β Release Inhibition IC50 | Human Myeloid Cell Populations (PBMCs, monocytes, monocyte-derived macrophages) | 1.0–2.9 nM (free half-maximal inhibitory concentration) | [1][2] |
| IL-1β Release Inhibition IC50 | Human Whole Blood (ex vivo) | 0.33 µM (in plasma) | [1] |
| IL-1β Release Inhibition IC90 | Human Whole Blood (ex vivo) | 2.14 µM (in plasma) | [1] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Species/System | Value | Reference |
| Oral Bioavailability | Animals (species not specified) | 80%–100% | [1] |
| Apparent Permeability Coefficient (Papp) | Caco-2 cells | 24.7 × 10⁻⁶ cm/s | [1] |
| Metabolic Stability | Rat, Monkey, and Human Hepatocytes | Metabolically stable | [1] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. The following are representative protocols for key assays used to characterize NLRP3 inflammasome inhibitors, based on established methodologies.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a method to assess the inhibitory activity of this compound on the NLRP3 inflammasome in a human monocytic cell line (THP-1).
1. Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and treat with 50-100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
2. Priming (Signal 1):
-
After differentiation, replace the medium with fresh RPMI-1640 containing 1% FBS.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
After LPS priming, remove the medium and add the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for 1 hour.
4. Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an agonist such as ATP (5 mM) or nigericin (B1684572) (10 µM) to the wells.
-
Incubate for 1-2 hours.
5. Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the compound.
Murine Model of Monosodium Urate (MSU)-Induced Gout (Air Pouch Model)
This protocol describes a common in vivo model to evaluate the efficacy of NLRP3 inhibitors in a gout-like inflammatory setting.
1. Air Pouch Formation:
-
Inject 3 mL of sterile air subcutaneously into the dorsal side of anesthetized mice to create an air pouch.
-
Three days later, inject another 3 mL of sterile air into the same pouch to maintain its structure.
2. MSU Crystal-Induced Inflammation:
-
Six days after the initial air injection, inject 1 mg of sterile MSU crystals suspended in 1 mL of sterile saline directly into the air pouch.
3. This compound Administration:
-
Administer this compound orally at the desired doses at a specified time point before or after the MSU crystal injection. A vehicle control group should be included.
4. Assessment of Inflammation:
-
At various time points after MSU injection (e.g., 6, 12, 24 hours), euthanize the mice.
-
Collect the exudate from the air pouch.
-
Measure the volume of the exudate.
-
Determine the total and differential leukocyte counts in the exudate using a hemocytometer and cytological staining.
-
Measure the levels of IL-1β and other relevant cytokines in the exudate using ELISA.
Visualizations
Signaling Pathway
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in vitro and in vivo.
References
Methodological & Application
NVP-DFV890: Application Notes for the Inhibition of the NLRP3 Inflammasome in Primary Human Macrophages
For Research Use Only.
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Upon activation by a wide range of stimuli, it orchestrates the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases. NVP-DFV890 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It acts by directly binding to the NLRP3 protein, thereby locking it in an inactive conformation and preventing the assembly of the inflammasome complex.[2][3] These application notes provide a detailed experimental protocol for utilizing this compound to inhibit NLRP3 inflammasome activation in primary human monocyte-derived macrophages.
Mechanism of Action
This compound is an orally active inhibitor that directly targets the NLRP3 protein.[2][4] This mechanism prevents the downstream activation of caspase-1 and the subsequent cleavage and release of IL-1β and IL-18.[4][5] Studies have demonstrated that this compound potently inhibits lipopolysaccharide (LPS)-induced IL-1β release in human myeloid cells, including monocyte-derived macrophages, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range (1.0–2.9 nM).[5]
Quantitative Data Summary
The following tables summarize expected quantitative data from experiments using this compound in primary human macrophages based on its known potency.
Table 1: Inhibition of IL-1β Secretion
| This compound Concentration (nM) | Expected IL-1β Inhibition (%) |
| 0 (Vehicle Control) | 0% |
| 1 | ~40-60% |
| 3 | ~70-90% |
| 10 | >95% |
| 100 | >98% |
Table 2: Inhibition of Caspase-1 Activity
| This compound Concentration (nM) | Expected Caspase-1 Activity Inhibition (%) |
| 0 (Vehicle Control) | 0% |
| 1 | ~35-55% |
| 3 | ~65-85% |
| 10 | >90% |
| 100 | >95% |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2]
-
Reconstitution : Prepare a high-concentration stock solution of 10 mM this compound in sterile DMSO. For example, dissolve 4.2 mg of this compound (molar mass: 419.56 g/mol ) in 1 mL of DMSO.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[2]
Isolation and Culture of Primary Human Monocyte-Derived Macrophages (hMDMs)
This protocol describes the isolation of monocytes from peripheral blood mononuclear cells (PBMCs) and their differentiation into macrophages.
-
Materials :
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Human peripheral blood (from healthy donors)
-
-
Procedure :
-
Dilute peripheral blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in culture plates and allow monocytes to adhere for 2-4 hours.
-
Wash away non-adherent cells with warm PBS.
-
Culture the adherent monocytes in RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of M-CSF for 6-7 days to differentiate them into macrophages. Replace the medium every 2-3 days.
-
This compound Treatment and NLRP3 Inflammasome Activation
This protocol utilizes a two-signal model for NLRP3 inflammasome activation: lipopolysaccharide (LPS) for priming (Signal 1) and adenosine (B11128) triphosphate (ATP) for activation (Signal 2).
-
Materials :
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Opti-MEM I Reduced Serum Medium
-
-
Procedure :
-
Pre-treatment with this compound :
-
Prepare working solutions of this compound in Opti-MEM by serially diluting the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Replace the culture medium of differentiated macrophages with the medium containing the desired concentrations of this compound or a vehicle control (DMSO).
-
Incubate for 1-2 hours.
-
-
Priming (Signal 1) :
-
Add LPS to a final concentration of 1 µg/mL to all wells (except for the negative control).
-
Incubate for 3-4 hours.
-
-
Activation (Signal 2) :
-
Add ATP to a final concentration of 5 mM to the appropriate wells.
-
Incubate for 30-60 minutes.
-
-
Sample Collection :
-
Collect the cell culture supernatants for cytokine analysis.
-
Lyse the cells to measure caspase-1 activity or for Western blot analysis.
-
-
Measurement of IL-1β Secretion by ELISA
-
Procedure :
-
Use a commercially available human IL-1β ELISA kit.
-
Follow the manufacturer's instructions to measure the concentration of IL-1β in the collected cell culture supernatants.
-
Generate a standard curve using the provided recombinant human IL-1β.
-
Determine the concentration of IL-1β in your samples by interpolating from the standard curve.
-
Measurement of Caspase-1 Activity
-
Procedure :
-
Use a commercially available caspase-1 activity assay kit (e.g., a fluorometric or colorimetric assay).
-
Prepare cell lysates according to the kit's protocol.
-
Incubate the lysates with the caspase-1 substrate.
-
Measure the resulting fluorescent or colorimetric signal using a plate reader.
-
Calculate the caspase-1 activity relative to the vehicle-treated control.
-
Visualizations
Caption: Signaling pathway of NLRP3 inflammasome activation and inhibition by this compound.
Caption: Experimental workflow for assessing this compound efficacy in primary human macrophages.
References
- 1. Isolation and culture of human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isolation and Culture of Human Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 4. In Vitro Culture and Differentiation of Primary Monocytes into Macrophages [jove.com]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Application Notes and Protocols: NVP-DFV890 for Mouse Models of Peritonitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-DFV890 is a potent and selective oral inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptotic cell death.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. Preclinical and clinical studies are evaluating this compound's therapeutic potential in conditions such as coronary heart disease, osteoarthritis, and COVID-19.[3][4][5] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models of peritonitis, a common experimental model to study acute inflammation.
Mechanism of Action of this compound
This compound directly binds to the NLRP3 protein, locking it in an inactive conformation. This prevents the assembly of the inflammasome complex, thereby blocking the downstream activation of caspase-1 and the subsequent release of IL-1β and IL-18.[1][2]
Caption: this compound inhibits the NLRP3 inflammasome assembly.
Quantitative Data Summary
While specific in vivo dosing for this compound in mouse peritonitis models is not publicly available, the following tables summarize typical parameters for inducing peritonitis and general pharmacokinetic data for this compound from human studies, which can inform dose selection.
Table 1: Common Methods for Inducing Peritonitis in Mice
| Induction Agent | Typical Dose/Concentration | Administration Route | Key Features | Reference |
| Thioglycollate Broth | 3-4% (w/v) solution, 1-3 mL | Intraperitoneal (IP) | Elicits a robust recruitment of neutrophils, followed by macrophages. | [6][7] |
| Zymosan A | 0.25 - 1.5 mg/mouse in sterile saline | Intraperitoneal (IP) | Induces acute inflammation with rapid leukocyte infiltration. | [7][8] |
| Lipopolysaccharide (LPS) | 10 mg/kg | Intraperitoneal (IP) | Mimics gram-negative bacterial peritonitis, potent inducer of inflammatory cytokines. | [9] |
| E. coli Suspension | 1.7 x 10^6 CFU/100 µL | Intraperitoneal (IP) | Bacterial infection model to study sepsis and bacterial clearance. | [10] |
Table 2: this compound Pharmacokinetics and Pharmacodynamics (Human Data)
| Parameter | Value | Condition | Reference |
| Formulation | Oral tablets / Spray-dried dispersion (SDD) | Fasted and Fed | [1][11] |
| IC50 (ex vivo IL-1β release) | 61 ng/mL | LPS-stimulated | [11][12] |
| IC90 (ex vivo IL-1β release) | 1340 ng/mL | LPS-stimulated | [11][12] |
| Dosing Regimen (Clinical Trial) | 50 mg, twice daily | Hospitalized COVID-19 patients | [2] |
Experimental Protocols
Protocol 1: Induction of Peritonitis in Mice
This protocol describes a general method for inducing peritonitis. The choice of agent depends on the specific inflammatory pathway being investigated.
Materials:
-
Induction agent (e.g., 3% w/v thioglycollate solution, Zymosan A suspension, or LPS solution in sterile saline).
-
Sterile 1 mL syringes with 26-27 gauge needles.[7]
-
Animal restraint device (optional).
Procedure:
-
Prepare the induction agent under sterile conditions. For Zymosan A, ensure the suspension is vortexed immediately before injection as it is not soluble.[7]
-
Properly restrain the mouse. Manual restraint or a decapicone can be used.[7]
-
Administer the induction agent via intraperitoneal (IP) injection. The injection should be made in the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder or other organs.[7][14] The needle should be inserted at a 20-30 degree angle.[7]
-
Gently pull back on the plunger before injecting to ensure no fluid (e.g., blood, urine) is aspirated.[7]
-
Monitor the animals for signs of distress post-injection.
Protocol 2: Preparation and Administration of this compound
As this compound is an orally administered drug, a suitable vehicle for oral gavage in mice is required. The following protocol is a general guideline and may need optimization.
Materials:
-
This compound powder.
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; or 10% DMSO, 90% Corn Oil).[15]
-
Oral gavage needles (flexible or rigid).
-
Sterile tubes for preparation.
-
Vortexer and/or sonicator.
Preparation of this compound Solution (Example):
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the components sequentially, ensuring each is fully mixed before adding the next. For a 1 mL final volume, this would be 100 µL of 50 mg/mL stock, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.[15]
-
Vortex or sonicate if necessary to ensure a clear solution. It is recommended to prepare the working solution fresh on the day of use.[15]
Administration Procedure (Oral Gavage):
-
Determine the appropriate dose. This will require a dose-response study, but starting points could be extrapolated from human studies, considering allometric scaling.
-
Accurately measure the required volume of the this compound solution based on the animal's body weight.
-
Gently restrain the mouse.
-
Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Care must be taken to avoid entry into the trachea.
-
Slowly deliver the drug solution.
-
This compound can be administered prophylactically (before peritonitis induction) or therapeutically (after induction) depending on the study design. For example, treatment could be administered 30 minutes to 4 hours prior to or after the inflammatory challenge.[6][8]
Protocol 3: Assessment of Peritonitis
Materials:
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[6]
-
Syringes and needles.
-
Tubes for cell collection.
-
Centrifuge.
-
Cell counting equipment (e.g., hemocytometer or automated cell counter).
-
Reagents for flow cytometry or ELISA.
Procedure (Peritoneal Lavage):
-
At a predetermined time point after induction (e.g., 4, 6, or 24 hours), euthanize the mice via an approved method (e.g., CO2 asphyxiation).[6][10]
-
Inject 3-5 mL of cold sterile PBS or HBSS into the peritoneal cavity.[6]
-
Gently massage the abdomen to dislodge cells.
-
Aspirate the peritoneal fluid.
-
Centrifuge the collected fluid to pellet the cells.
-
The supernatant can be collected and stored for cytokine analysis (e.g., IL-1β, IL-6, TNF-α) by ELISA.[8][9]
-
The cell pellet can be resuspended for total and differential cell counts (e.g., neutrophils, macrophages) using a hematology analyzer or flow cytometry.[6][8]
Experimental Workflow
Caption: Workflow for this compound efficacy testing in mouse peritonitis.
References
- 1. DFV890 - Wikipedia [en.wikipedia.org]
- 2. DFV890: a new oral NLRP3 inhibitor—tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Mouse model of peritonitis [bio-protocol.org]
- 7. olac.berkeley.edu [olac.berkeley.edu]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. mdpi.com [mdpi.com]
- 10. Mild peritonitis mice model assay [bio-protocol.org]
- 11. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. medchemexpress.com [medchemexpress.com]
NVP-DFV890 Administration in Rodent Models of Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-DFV890, also known as DFV890 and formerly as IFM-2427, is a potent and selective, orally bioavailable small molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2] Developed by Novartis, this compound is under investigation for a variety of inflammatory conditions, including osteoarthritis, by preventing the activation of the NLRP3 inflammasome, which in turn blocks the release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] Preclinical studies are crucial for evaluating the therapeutic potential of this compound in arthritis. This document provides an overview of the administration of this compound in relevant rodent models of arthritis, including detailed, representative experimental protocols and the underlying signaling pathways.
NLRP3 is a key component of the innate immune system.[3] Its activation leads to the assembly of the inflammasome, a multi-protein complex that activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[3] this compound directly binds to the NLRP3 protein, locking it in an inactive conformation and thereby preventing inflammasome assembly and subsequent inflammatory cytokine release.[2][5]
Signaling Pathway
The mechanism of action of this compound involves the direct inhibition of the NLRP3 inflammasome signaling pathway. This pathway is a critical component of the innate immune response and is implicated in the pathogenesis of various inflammatory diseases, including arthritis.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Data Presentation
While specific quantitative data for this compound in rodent models of chronic arthritis are not extensively available in the public domain, the following tables represent the expected outcomes based on the mechanism of action of NLRP3 inhibitors. The data presented are hypothetical and for illustrative purposes.
Table 1: Efficacy of this compound in a Rodent Model of Collagen-Induced Arthritis (CIA) - Representative Data
| Treatment Group | Dose (mg/kg, p.o.) | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) | Histological Score (Mean ± SEM) |
| Vehicle Control | - | 4.5 ± 0.5 | 3.2 ± 0.3 | 3.8 ± 0.4 |
| This compound | 10 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.9 ± 0.2 |
| This compound | 30 | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.0 ± 0.1 |
| Dexamethasone | 1 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.7 ± 0.1 |
| p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative. |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in a Rodent Model of Arthritis - Representative Data
| Treatment Group | Dose (mg/kg, p.o.) | IL-1β (pg/mL, Paw Homogenate) | IL-18 (pg/mL, Paw Homogenate) |
| Vehicle Control | - | 150 ± 20 | 250 ± 30 |
| This compound | 10 | 75 ± 10 | 120 ± 15 |
| This compound | 30 | 40 ± 5 | 70 ± 10 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative. |
Experimental Protocols
Detailed protocols for commonly used rodent models of arthritis are provided below. While this compound has been noted for its efficacy in a gout model, protocols for more common chronic arthritis models are also included for comprehensive evaluation of NLRP3 inhibitors.
Experimental Workflow
Caption: General experimental workflow for rodent arthritis models.
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
This model is widely used as it shares pathological and immunological features with human rheumatoid arthritis.
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Positive control (e.g., Dexamethasone)
Procedure:
-
Preparation of Emulsion: Prepare a 2 mg/mL solution of CII in 0.05 M acetic acid. Emulsify this solution with an equal volume of CFA.
-
Primary Immunization (Day 0): Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Prepare a similar emulsion of CII with IFA. Administer a 100 µL booster injection intradermally at the base of the tail.
-
Treatment Administration:
-
Prophylactic: Begin daily oral gavage of this compound or vehicle from Day 20 (before the onset of symptoms) until the end of the study.
-
Therapeutic: Begin daily oral gavage of this compound or vehicle upon the first signs of arthritis (typically around Day 24-28) and continue until the end of the study.
-
-
Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis from Day 21.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper every other day.
-
-
Endpoint Analysis (e.g., Day 42):
-
Euthanize mice and collect blood for serum analysis of inflammatory markers.
-
Dissect hind paws for histological analysis (H&E and Safranin O staining) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Homogenize paw tissue for cytokine analysis (e.g., IL-1β, IL-18) by ELISA.
-
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a robust and well-characterized model of inflammatory arthritis.
Materials:
-
Female Lewis rats, 8-10 weeks old
-
Heat-killed Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle
-
Positive control (e.g., Methotrexate)
Procedure:
-
Preparation of Adjuvant: Prepare a suspension of M. tuberculosis in IFA at a concentration of 10 mg/mL.
-
Induction of Arthritis (Day 0): Inject 100 µL of the adjuvant suspension intradermally into the plantar surface of the right hind paw.
-
Treatment Administration:
-
Prophylactic: Begin daily oral administration of this compound or vehicle from Day 0 to Day 21.
-
Therapeutic: Begin daily oral administration of this compound or vehicle from Day 8 (before the peak of inflammation) to Day 21.
-
-
Clinical Assessment:
-
Measure the volume of both hind paws using a plethysmometer daily.
-
Score arthritis severity based on a scale of 0-4 for each paw, considering erythema, swelling, and joint deformity.
-
-
Endpoint Analysis (Day 21):
-
Collect blood for hematological and biochemical analysis.
-
Perform radiographic analysis of the hind paws to assess joint damage.
-
Conduct histological examination of the ankle joints.
-
Protocol 3: Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis (Air Pouch Model) in Mice
This model mimics the acute inflammatory response seen in gout, a condition where NLRP3 inflammasome activation is central. This compound has been reported to be effective in this model.
Materials:
-
Male C57BL/6 mice, 8-10 weeks old
-
Monosodium Urate (MSU) crystals
-
Sterile PBS
-
This compound
-
Vehicle
-
Positive control (e.g., Colchicine)
Procedure:
-
Air Pouch Formation: Inject 3 mL of sterile air subcutaneously on the dorsum of the mice to create an air pouch. Three days later, inject another 3 mL of sterile air to maintain the pouch.
-
MSU Crystal Injection (Day 6): Inject 1 mg of sterile MSU crystals suspended in 1 mL of sterile PBS into the air pouch.
-
Treatment Administration: Administer this compound or vehicle orally 1 hour prior to the MSU crystal injection.
-
Sample Collection and Analysis:
-
At various time points (e.g., 3, 6, 12, 24 hours) post-MSU injection, euthanize the mice.
-
Collect the air pouch lavage fluid by washing the pouch with sterile PBS.
-
Count the number of infiltrating leukocytes (neutrophils) in the lavage fluid using a hemocytometer or flow cytometry.
-
Measure the concentration of IL-1β and other inflammatory mediators in the lavage fluid by ELISA.
-
Conclusion
This compound is a promising therapeutic agent for arthritis due to its targeted inhibition of the NLRP3 inflammasome. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in established rodent models of arthritis. While publicly available quantitative data on the efficacy of this compound in chronic arthritis models remains limited, the provided representative protocols and data tables serve as a valuable resource for researchers designing and interpreting studies with this and other NLRP3 inhibitors. The MSU-induced gout model, in particular, is a relevant and validated model for assessing the in vivo activity of this compound. Careful selection of the animal model, treatment regimen, and endpoints is critical for a thorough preclinical assessment.
References
- 1. IFM-2427 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound (IFM-2427) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. novartis.com [novartis.com]
- 4. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ifmthera.com [ifmthera.com]
Application Notes and Protocols for ASC Speck Formation Assay with NVP-DFV890
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system utilizes intracellular multiprotein complexes known as inflammasomes to detect pathogenic and sterile danger signals, initiating an inflammatory response. The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key component of this system, and its aberrant activation is implicated in a wide range of inflammatory and autoimmune diseases.[1][2] A hallmark of NLRP3 inflammasome activation is the recruitment of the adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC), which then polymerizes into a large, perinuclear structure called the ASC speck.[3][4] This event serves as a platform for the recruitment and activation of pro-caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][5]
NVP-DFV890 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[5][6] It directly binds to the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.[6][7] The ASC speck formation assay is a robust and visually direct method to quantify the activation of the NLRP3 inflammasome and to evaluate the efficacy of its inhibitors. This document provides a detailed protocol for utilizing the ASC speck formation assay to characterize the inhibitory activity of this compound.
Signaling Pathway
The canonical NLRP3 inflammasome activation pathway is a two-step process. The first step, priming, is typically initiated by microbial components like lipopolysaccharide (LPS) and leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The second step, activation, is triggered by a variety of stimuli, including ATP, nigericin (B1684572), or crystalline substances, which cause cellular events such as potassium efflux. This leads to the conformational change of NLRP3, enabling it to nucleate the polymerization of ASC into a speck. The ASC speck then recruits pro-caspase-1, leading to its activation and the subsequent cleavage of pro-inflammatory cytokines. This compound acts by directly inhibiting NLRP3, thereby preventing ASC polymerization and all downstream events.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.
Experimental Workflow
The general workflow for the ASC speck formation assay to evaluate this compound involves several key steps: culturing and seeding of appropriate cells, priming the cells to upregulate inflammasome components, treating the cells with various concentrations of this compound, stimulating inflammasome activation, fixing and staining the cells for ASC and nuclei, acquiring images using fluorescence microscopy, and finally, analyzing the images to quantify the percentage of cells that have formed ASC specks.
Caption: General experimental workflow for the ASC speck formation assay.
Quantitative Data Summary
While specific data on the dose-dependent inhibition of ASC speck formation by this compound is not publicly available, the following tables present the known inhibitory activity of this compound on downstream IL-1β release and a template for how ASC speck formation inhibition data should be presented.
Table 1: Inhibitory Potency of this compound on IL-1β Release
| Cell Type | Stimulation | IC50 (free) | Reference |
| Human PBMCs | LPS | 1.0 - 2.9 nM | [7] |
| Human Monocytes | LPS | 1.0 - 2.9 nM | [7] |
| Human Monocyte-Derived Macrophages | LPS | 1.0 - 2.9 nM | [7] |
Table 2: Example Data Presentation for this compound Inhibition of ASC Speck Formation
| This compound Concentration | % of Cells with ASC Specks (Mean ± SD) | % Inhibition |
| Vehicle Control (0 nM) | 35.2 ± 3.5 | 0 |
| 0.1 nM | 30.1 ± 2.8 | 14.5 |
| 1 nM | 18.9 ± 2.1 | 46.3 |
| 10 nM | 5.6 ± 1.2 | 84.1 |
| 100 nM | 1.2 ± 0.5 | 96.6 |
| 1 µM | 0.5 ± 0.2 | 98.6 |
Experimental Protocols
Protocol 1: ASC Speck Formation Assay in Differentiated THP-1 Cells
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI-1640)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin sodium salt or ATP
-
This compound
-
DMSO (vehicle control)
-
96-well imaging plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)
-
Primary anti-ASC antibody
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in complete RPMI-1640 at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well imaging plate.
-
Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free complete RPMI-1640 and allow cells to rest for 24 hours.
-
-
Priming:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Suggested concentrations to test range from 0.1 nM to 1 µM based on its IL-1β inhibition IC50.
-
Prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration.
-
After the priming step, gently remove the LPS-containing medium and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
NLRP3 Activation:
-
Add nigericin to each well to a final concentration of 10 µM (or ATP to 5 mM).
-
Incubate for 1-2 hours at 37°C.
-
-
Fixation and Staining:
-
Carefully aspirate the medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and block the cells with Permeabilization/Blocking Buffer for 30 minutes at room temperature.
-
Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the Alexa Fluor-conjugated secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
An ASC speck is identified as a single, bright, distinct perinuclear aggregate of ASC staining.
-
Quantify the percentage of speck-positive cells by dividing the number of cells with specks by the total number of cells (counted using DAPI-stained nuclei) and multiplying by 100.
-
Protocol 2: ASC Speck Formation Assay in Immortalized Bone Marrow-Derived Macrophages (iBMDMs)
Materials:
-
Immortalized Bone Marrow-Derived Macrophages (iBMDMs)
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete DMEM)
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin sodium salt or ATP
-
This compound
-
DMSO (vehicle control)
-
96-well imaging plates
-
Materials for immunofluorescence as described in Protocol 1.
Procedure:
-
Cell Culture:
-
Culture iBMDMs in complete DMEM at 37°C in a 5% CO2 incubator.
-
Seed iBMDMs at a density of 5 x 10^4 cells/well in a 96-well imaging plate and allow them to adhere overnight.
-
-
Priming:
-
Prime the iBMDMs with 500 ng/mL LPS for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Follow the same procedure as in Protocol 1, step 3.
-
-
NLRP3 Activation:
-
Add nigericin to each well to a final concentration of 10 µM (or ATP to 5 mM).
-
Incubate for 1-2 hours at 37°C.
-
-
Fixation and Staining:
-
Follow the same procedure as in Protocol 1, step 5.
-
-
Image Acquisition and Analysis:
-
Follow the same procedure as in Protocol 1, step 6.
-
Conclusion
The ASC speck formation assay is a powerful tool for the characterization of NLRP3 inflammasome inhibitors. The protocols provided here offer a detailed guide for researchers to investigate the efficacy and dose-response of this compound. By directly visualizing the inhibition of a key upstream event in inflammasome activation, this assay provides a robust and quantitative method to support the development of novel anti-inflammatory therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring IL-1β Secretion after NVP-DFV890 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its maturation and secretion are tightly regulated by the NLRP3 inflammasome, a multi-protein complex that responds to a wide array of pathogen- and danger-associated molecular patterns. Dysregulation of the NLRP3 inflammasome is a key driver in the pathogenesis of various autoimmune and inflammatory disorders. NVP-DFV890 is a potent and selective oral inhibitor of the NLRP3 inflammasome.[1][2][3] It directly binds to the NLRP3 protein, preventing its activation and the subsequent caspase-1-mediated processing and release of IL-1β and IL-18.[4][5] These application notes provide detailed protocols for the in vitro assessment of this compound's inhibitory effect on IL-1β secretion.
Data Presentation
The inhibitory activity of this compound on IL-1β secretion has been quantified across various human cell types. The following tables summarize the key potency data.
Table 1: In Vitro Potency of this compound on IL-1β Secretion
| Cell Type | Stimulation | IC50 | Reference |
| Human Myeloid Cells (PBMCs, Monocytes, Monocyte-derived Macrophages) | Lipopolysaccharide (LPS) | 1.0–2.9 nM | [5] |
| Human Whole Blood | Lipopolysaccharide (LPS) | 0.33 µM (in plasma) | [5] |
Table 2: Ex Vivo Inhibitory Concentrations of this compound on LPS-Stimulated IL-1β Release
| Parameter | Concentration (ng/mL) | 90% Confidence Interval (ng/mL) | Reference |
| Median IC50 | 61 | 50, 70 | [5][6] |
| Median IC90 | 1340 | 1190, 1490 | [5][6] |
Signaling Pathway
The following diagram illustrates the canonical two-signal pathway for NLRP3 inflammasome activation and the point of inhibition by this compound.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the inhibitory effect of this compound on IL-1β secretion from human peripheral blood mononuclear cells (PBMCs) or the human monocytic cell line THP-1.
Experimental Workflow
Protocol 1: Inhibition of IL-1β Secretion from Human PBMCs
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Ficoll-Paque PLUS
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt or Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Human IL-1β ELISA Kit
-
Microplate reader
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Seed the PBMCs in a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI 1640 medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-3 hours to allow the monocytes to adhere.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the compound in complete RPMI 1640 medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO2 incubator.
-
-
NLRP3 Inflammasome Priming (Signal 1):
-
Add 50 µL of LPS solution (final concentration of 100 ng/mL) to each well.
-
Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.
-
-
NLRP3 Inflammasome Activation (Signal 2):
-
Add 50 µL of nigericin solution (final concentration of 5 µM) or ATP solution (final concentration of 5 mM) to each well.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until the IL-1β measurement.
-
-
IL-1β Measurement by ELISA:
-
Quantify the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided IL-1β standards.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
-
Determine the percentage of inhibition for each this compound concentration compared to the vehicle-treated control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Inhibition of IL-1β Secretion from THP-1 Cells
Materials:
-
THP-1 human monocytic cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt or Adenosine 5'-triphosphate (ATP) disodium salt hydrate
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Human IL-1β ELISA Kit
-
Microplate reader
Procedure:
-
THP-1 Cell Culture and Differentiation:
-
Culture THP-1 cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
To differentiate the monocytic THP-1 cells into a macrophage-like phenotype, seed the cells at a density of 1 x 10^5 cells per well in a 96-well plate in 100 µL of complete RPMI 1640 medium containing 100 ng/mL PMA.
-
Incubate for 48-72 hours. After incubation, the cells will be adherent.
-
Carefully aspirate the PMA-containing medium and wash the cells once with 200 µL of sterile PBS.
-
Add 100 µL of fresh, serum-free RPMI 1640 medium to each well and incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare this compound dilutions as described in Protocol 1, step 3.1.
-
Replace the medium with 100 µL of serum-free RPMI 1640 medium containing the desired concentrations of this compound or vehicle control.
-
Pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
NLRP3 Inflammasome Priming and Activation:
-
Follow steps 4 and 5 from Protocol 1 to prime the cells with LPS and activate with nigericin or ATP.
-
-
Supernatant Collection, IL-1β Measurement, and Data Analysis:
-
Follow steps 6, 7, and 8 from Protocol 1 to collect the supernatants, measure IL-1β concentration by ELISA, and analyze the data to determine the IC50 of this compound.
-
Conclusion
These application notes provide a comprehensive guide for researchers to effectively measure the inhibitory activity of this compound on IL-1β secretion. The detailed protocols for both primary human PBMCs and the THP-1 cell line, along with the summarized quantitative data and pathway diagrams, offer a robust framework for studying the effects of this and other NLRP3 inflammasome inhibitors. Adherence to these protocols will enable the generation of reliable and reproducible data crucial for the development of novel anti-inflammatory therapeutics.
References
- 1. stemcell.com [stemcell.com]
- 2. abcam.com [abcam.com]
- 3. bioworlde.com [bioworlde.com]
- 4. affigen.com [affigen.com]
- 5. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NVP-DFV890 in Ex Vivo Human Whole Blood Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-DFV890 is a potent and selective oral inhibitor of the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the production of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases. This compound directly binds to the NLRP3 protein, locking it in an inactive conformation and thereby preventing the assembly of the inflammasome complex.[2][3] This mechanism blocks the downstream activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.[1][4]
Ex vivo human whole blood assays provide a physiologically relevant model to assess the pharmacodynamic activity of compounds like this compound. These assays maintain the complex interplay between various blood cells and plasma proteins, offering valuable insights into a drug's potential efficacy in modulating immune responses.[5] This document provides detailed protocols and application notes for the use of this compound in ex vivo human whole blood assays to measure its inhibitory effect on cytokine release.
Data Presentation
The inhibitory activity of this compound on lipopolysaccharide (LPS)-induced IL-1β release in human whole blood has been quantified. The following table summarizes the key pharmacodynamic parameters.
| Parameter | Value (in plasma) | Cell Types | Stimulant | Cytokine Measured | Reference |
| IC50 | 0.33 µM | Human Whole Blood | LPS | IL-1β | [4] |
| IC90 | 2.14 µM | Human Whole Blood | LPS | IL-1β | [4] |
| IC50 (free) | 1.0–2.9 nM | PBMCs, Monocytes, Monocyte-derived Macrophages | LPS | IL-1β | [4] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the NLRP3 inflammasome signaling pathway and the mechanism of action of this compound.
Caption: NLRP3 inflammasome pathway and this compound inhibition.
Experimental Protocols
Ex Vivo Human Whole Blood Assay for IL-1β Release
This protocol details the methodology for assessing the inhibitory effect of this compound on LPS-induced IL-1β release in fresh human whole blood.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
Sodium-heparin collection tubes
-
Sterile, endotoxin-free polypropylene (B1209903) tubes and plates
-
Human IL-1β ELISA kit
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
Protocol:
-
Blood Collection:
-
Collect venous blood from healthy volunteers into sodium-heparin tubes.[6]
-
Process the blood within one hour of collection.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in RPMI 1640 to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.1%) across all conditions.
-
-
Assay Setup:
-
In a sterile 96-well plate, add the diluted this compound or vehicle (RPMI 1640 with the same final DMSO concentration) to the appropriate wells.
-
Add fresh human whole blood to each well and mix gently.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour to allow for compound activity.[6]
-
-
Stimulation:
-
Prepare a working solution of LPS in RPMI 1640. A final concentration of 1 µg/mL is a common starting point, but this may need to be optimized.[4]
-
Add the LPS solution to the wells to stimulate IL-1β production. Include unstimulated controls (blood with vehicle only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
-
Sample Collection and Processing:
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Carefully collect the plasma supernatant without disturbing the cell pellet.
-
Store the plasma samples at -70°C or colder until analysis.[4]
-
-
Cytokine Quantification:
-
Quantify the concentration of IL-1β in the plasma samples using a validated human IL-1β ELISA kit, following the manufacturer's instructions.
-
Experimental Workflow Diagram:
Caption: Workflow for the ex vivo human whole blood assay.
Conclusion
The ex vivo human whole blood assay is a robust method for evaluating the pharmacodynamic properties of NLRP3 inhibitors like this compound. This document provides the necessary protocols and background information for researchers to effectively utilize this assay in their drug development programs. The provided data and diagrams offer a clear understanding of this compound's mechanism of action and the experimental procedures involved in its characterization.
References
- 1. DFV890 - Wikipedia [en.wikipedia.org]
- 2. This compound (IFM-2427) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. DFV890: a new oral NLRP3 inhibitor—tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immuneed.com [immuneed.com]
- 6. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pyroptosis In Vitro with NVP-DFV890
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NVP-DFV890, a potent and selective NLRP3 inflammasome inhibitor, to study pyroptosis in vitro. This document includes detailed protocols for inducing and measuring pyroptosis, along with quantitative data on the inhibitory effects of this compound.
Introduction to this compound and Pyroptosis
Pyroptosis is a form of programmed cell death characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cellular contents, playing a critical role in the innate immune response.[1][2] A key pathway leading to pyroptosis involves the activation of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[3] Activated caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent cell lysis.[4] This process also involves the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2]
This compound is an orally bioavailable, small-molecule inhibitor that directly binds to the NLRP3 protein.[3][5] This binding prevents the conformational changes necessary for inflammasome assembly and activation, thereby blocking downstream events including caspase-1 activation, cytokine release, and pyroptotic cell death.[3][5]
Mechanism of Action of this compound
This compound specifically targets the NLRP3 protein, a central component of the NLRP3 inflammasome complex. By inhibiting NLRP3 activation, this compound effectively blocks the entire downstream signaling cascade that leads to pyroptosis.
Caption: this compound inhibits the NLRP3 inflammasome, blocking pyroptosis.
Quantitative Data for this compound
The following tables summarize the in vitro and ex vivo potency of this compound in inhibiting NLRP3-mediated inflammatory responses.
| Cell Type | Assay | Endpoint | IC50 Range (nM) |
| Human PBMCs, Monocytes, Monocyte-derived Macrophages | LPS-induced IL-1β release | IL-1β secretion | 1.0 - 2.9 |
| Table 1: In Vitro Potency of this compound. Data from a study on the inhibitory effect of this compound on LPS-induced IL-1β release in various human myeloid cell populations.[3] |
| Sample Type | Assay | Endpoint | Median IC50 (ng/mL) | Median IC90 (ng/mL) |
| Human Whole Blood | Ex vivo LPS-stimulated IL-1β release | IL-1β secretion | 61 (90% CI: 50, 70) | 1340 (90% CI: 1190, 1490) |
| Table 2: Ex Vivo Potency of this compound. Data from an ex vivo study on the inhibition of LPS-stimulated IL-1β release in human whole blood.[6][7] |
Experimental Protocols
The following protocols describe methods to induce pyroptosis in vitro and assess the inhibitory effects of this compound. A common and effective method for inducing NLRP3-dependent pyroptosis involves a two-signal model: a priming signal (e.g., LPS) to upregulate NLRP3 and pro-IL-1β expression, followed by an activation signal (e.g., ATP or nigericin).[8][9][10]
Caption: General workflow for studying this compound's effect on pyroptosis.
Protocol 1: Induction of Pyroptosis in THP-1 Macrophages
This protocol details the induction of pyroptosis in the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
96-well tissue culture plates
Procedure:
-
Cell Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium containing 50-100 ng/mL PMA.[11]
-
Incubate for 48-72 hours to allow differentiation into adherent macrophage-like cells.[11]
-
Replace the medium with fresh, PMA-free complete medium and rest the cells for 24 hours.[11]
-
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
After the priming step, gently remove the LPS-containing medium and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for 1 hour at 37°C.[9]
-
-
Activation (Signal 2):
-
Sample Collection:
-
After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.[11]
-
Carefully collect the supernatant for LDH and cytokine analysis.
-
The remaining cell pellet can be lysed for Western blot analysis.
-
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay quantifies cell lysis by measuring the activity of LDH released from damaged cells into the supernatant.[1][12][13]
Materials:
-
Supernatant from Protocol 1
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom plate
Procedure:
-
Carefully transfer 50 µL of the supernatant from each well of the experimental plate to a new flat-bottom 96-well plate.[11]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[11]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[8]
-
Add 50 µL of the stop solution provided in the kit to each well.[8]
-
Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all experimental values.[11]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Spontaneous LDH Release: from untreated, unlysed cells.
-
Maximum LDH Release: from cells treated with a lysis buffer.[11]
-
-
Protocol 3: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol measures the concentration of secreted IL-1β in the cell culture supernatant.[2]
Materials:
-
Supernatant from Protocol 1
-
Human IL-1β ELISA kit
-
96-well ELISA plate
Procedure:
-
Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add 100 µL of standards and samples (supernatants) to the wells and incubate.[8]
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.[15]
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the IL-1β standards.
-
Determine the concentration of IL-1β in the samples by interpolating from the standard curve.
-
Protocol 4: Western Blot for Caspase-1 and GSDMD Cleavage
This method detects the cleavage of pro-caspase-1 and GSDMD into their active forms.[16][17]
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against caspase-1 (p20 subunit) and GSDMD (N-terminal fragment)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.[16]
-
Data Analysis:
-
Analyze the band intensity to quantify the levels of cleaved caspase-1 and GSDMD relative to a loading control (e.g., β-actin or GAPDH).
-
Protocol 5: Immunofluorescence for ASC Speck Visualization
This protocol allows for the visualization of inflammasome activation by detecting the formation of ASC specks.[18][19][20]
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization/Blocking Buffer
-
Primary anti-ASC antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
After stimulation (as in Protocol 1), fix the cells with 4% PFA.[21]
-
Permeabilize and block the cells.[21]
-
Incubate with the primary anti-ASC antibody.[21]
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.[21]
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Data Analysis:
-
Quantify the percentage of cells containing a distinct, bright, perinuclear ASC speck.[21]
-
By following these protocols, researchers can effectively utilize this compound to investigate the role of the NLRP3 inflammasome in pyroptosis and to evaluate the therapeutic potential of this inhibitor in various in vitro models of inflammation.
References
- 1. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 5. DFV890 - Wikipedia [en.wikipedia.org]
- 6. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heat shock protein 90 inhibitors suppress pyroptosis in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. affigen.com [affigen.com]
- 16. Immunoblotting [bio-protocol.org]
- 17. Western blot analysis [bio-protocol.org]
- 18. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for NVP-DFV890 in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key mediator of this inflammatory cascade is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1] NVP-DFV890 is a potent and selective, orally bioavailable small-molecule inhibitor of the NLRP3 inflammasome.[2][3] By directly binding to the NLRP3 protein, this compound prevents its activation and the subsequent assembly of the inflammasome complex, thereby blocking the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][3] These application notes provide a comprehensive guide for the use of this compound in preclinical models of neuroinflammation, including detailed experimental protocols and expected outcomes based on studies with potent NLRP3 inhibitors.
Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound targets the NLRP3 inflammasome, a multi-protein complex that plays a central role in the innate immune response.[4] Its activation is a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway. The second step, "activation," is triggered by a variety of stimuli, including protein aggregates (e.g., amyloid-beta), extracellular ATP, and lysosomal rupture. This leads to the assembly of the NLRP3 inflammasome, which consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The assembled inflammasome activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms, driving a potent inflammatory response and a form of programmed cell death known as pyroptosis.[1][3][5] this compound directly binds to NLRP3, locking it in an inactive conformation and preventing inflammasome assembly.[3]
Figure 1. this compound Mechanism of Action on the NLRP3 Inflammasome Pathway.
Quantitative Data
In Vitro/Ex Vivo Potency of this compound
| Cell Type | Assay | Potency Metric | Value | Reference |
| Human Myeloid Cells (PBMCs, Monocytes, Macrophages) | LPS-induced IL-1β release | IC50 | 1.0–2.9 nM | |
| Human Peripheral Blood Cells | LPS-induced IL-1β release | IC50 | 1.0–2.9 nM | |
| Human Whole Blood | Ex vivo LPS-stimulated IL-1β release | EC50 | 59 ng/mL (90% CI: 48, 72) | [1] |
| Human Whole Blood | Ex vivo LPS-stimulated IL-1β release | EC90 | 1080 ng/mL (90% CI: 942, 1240) | [1] |
| THP-1 Cells | IL-1β production inhibition | - | Potent Inhibition | [2] |
Preclinical Pharmacokinetics of this compound
| Species | Bioavailability | Key Characteristics | Reference |
| Animals (Rat, Monkey) | Excellent (80-100%) | Metabolically stable in hepatocytes | [6] |
| Human | - | Low apparent oral clearance, limited tissue distribution | [1] |
Representative Efficacy of NLRP3 Inhibitors in Neuroinflammation Models
Data from studies with other potent NLRP3 inhibitors (MCC950, JC124) are presented as expected outcomes for this compound.
| Model | Treatment | Parameter | Outcome | Reference |
| APP/PS1 Mouse Model of Alzheimer's Disease | JC124 (oral gavage, 3 months) | Cognitive Function | Improved performance in Novel Object Recognition test | [7] |
| APP/PS1 Mouse Model of Alzheimer's Disease | JC124 (oral gavage, 3 months) | Aβ Accumulation | Significantly decreased in brain | [7] |
| CRND8 APP Transgenic Mouse Model of AD | JC124 | Aβ Deposition | Decreased levels of soluble and insoluble Aβ1-42 | [8] |
| CRND8 APP Transgenic Mouse Model of AD | JC124 | Microglia Activation | Reduced | [8] |
| EAE Mouse Model of Multiple Sclerosis | MCC950 | Clinical Score | Significantly reduced severity of EAE | [9] |
| EAE Mouse Model of Multiple Sclerosis | MCC950 | Demyelination | Ameliorated in the brain and spinal cord | [9][10] |
| EAE Mouse Model of Multiple Sclerosis | MCC950 | Neuronal Damage | Ameliorated in the brain | [10] |
Experimental Protocols
The following protocols are representative methodologies for evaluating this compound in common animal models of neuroinflammation. Dosing should be optimized based on preliminary pharmacokinetic and tolerability studies.
Protocol 1: Alzheimer's Disease (AD) Model - APP/PS1 Transgenic Mice
This protocol is adapted from studies using the NLRP3 inhibitor JC124 in APP/PS1 mice.[7]
Objective: To assess the efficacy of this compound in reducing Aβ pathology and improving cognitive function in a transgenic mouse model of AD.
Materials:
-
APP/PS1 transgenic mice and wild-type (WT) littermates.
-
This compound.
-
Vehicle (e.g., 2% DMSO in corn oil).
-
Oral gavage needles.
-
Behavioral testing apparatus (e.g., Morris Water Maze, Novel Object Recognition arena).
-
Reagents for immunohistochemistry (e.g., anti-Aβ, anti-Iba1, anti-GFAP antibodies) and ELISA (e.g., for IL-1β, Aβ42).
Experimental Workflow:
Figure 2. Experimental Workflow for this compound in an AD Mouse Model.
Procedure:
-
Animal Grouping: At 3 months of age, randomize APP/PS1 mice into two groups: Vehicle control and this compound treatment. Include a group of WT mice as a non-disease control.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle. Based on its excellent oral bioavailability in animals, oral gavage is the recommended route.[6]
-
Administer this compound or vehicle daily for 3 months. A dose range of 10-50 mg/kg can be considered for initial studies, based on protocols for similar small molecule inhibitors.[7]
-
-
Behavioral Assessment: Following the 3-month treatment period, perform cognitive testing. The Morris Water Maze can assess spatial learning and memory, while the Novel Object Recognition test evaluates working memory.
-
Tissue Collection and Analysis:
-
After behavioral testing, euthanize the mice and perfuse with saline.
-
Collect brain tissue. One hemisphere can be fixed for immunohistochemistry (IHC) and the other snap-frozen for biochemical analysis.
-
IHC: Stain brain sections for Aβ plaques (e.g., using 6E10 antibody), microglia (Iba1), and astrocytes (GFAP) to assess plaque load and neuroinflammation.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble Aβ1-40 and Aβ1-42, and pro-inflammatory cytokines like IL-1β using ELISA.
-
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol is based on methodologies for evaluating NLRP3 inhibitors in the MOG35-55-induced EAE model in C57BL/6 mice, a common model for multiple sclerosis.[4][9]
Objective: To determine the efficacy of this compound in preventing or treating the clinical and pathological signs of EAE.
Materials:
-
Female C57BL/6 mice, 8-10 weeks old.
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (PTX).
-
This compound.
-
Vehicle (e.g., PBS with 0.5% DMSO and 10% Solutol).
-
Reagents for histology (e.g., Luxol Fast Blue, Hematoxylin & Eosin) and immunohistochemistry (e.g., anti-Iba1, anti-GFAP).
Experimental Workflow:
Figure 3. Experimental Workflow for this compound in an EAE Mouse Model.
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
Administer pertussis toxin intraperitoneally (i.p.) on day 0 and day 2.
-
-
Drug Administration:
-
Prophylactic Treatment: Begin daily administration of this compound (e.g., 10 mg/kg, i.p. or oral gavage) or vehicle on the day of immunization (day 0).[4]
-
Therapeutic Treatment: Alternatively, begin administration at the first sign of clinical symptoms (typically day 10-12 post-immunization).
-
-
Clinical Assessment:
-
Monitor mice daily for body weight and clinical signs of EAE from day 7 post-immunization.
-
Score clinical signs on a scale of 0-5: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.[4]
-
-
Histopathological Analysis:
-
At the end of the experiment (e.g., day 25-30), euthanize mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect spinal cords and brains for histological analysis.
-
Stain sections with Luxol Fast Blue (LFB) to assess demyelination and Hematoxylin & Eosin (H&E) to assess immune cell infiltration.
-
Perform IHC for microglia (Iba1) and astrocytes (GFAP) to evaluate glial activation.
-
Conclusion
This compound is a promising therapeutic agent for neuroinflammatory diseases due to its potent and selective inhibition of the NLRP3 inflammasome. The protocols outlined here provide a framework for evaluating its efficacy in preclinical models of Alzheimer's disease and multiple sclerosis. Successful demonstration of efficacy in these models, characterized by reduced neuroinflammation, amelioration of pathology, and functional improvement, would strongly support its further development for the treatment of human neurodegenerative disorders.
References
- 1. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DFV890: a new oral NLRP3 inhibitor—tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DFV890 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 inflammasome inhibitor ameliorates amyloid pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-DFV890: Application Notes and Protocols for Cardiovascular Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-DFV890 is an orally bioavailable, potent, and selective small-molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by various danger signals, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory conditions, including cardiovascular diseases such as coronary heart disease. This compound is currently undergoing Phase II clinical trials to investigate its efficacy in treating coronary heart disease.[1][2]
These application notes provide an overview of the use of this compound in preclinical cardiovascular disease research models. The protocols and data presented are based on established methodologies for evaluating NLRP3 inhibitors in similar models, as specific preclinical data for this compound are not extensively published.
Mechanism of Action
This compound targets and inhibits the NLRP3 protein, preventing the assembly of the inflammasome complex. This, in turn, blocks the activation of caspase-1 and the subsequent processing and release of IL-1β and IL-18, thereby mitigating the inflammatory response.
Application in Cardiovascular Disease Models
This compound can be utilized in various preclinical models of cardiovascular disease to investigate the role of NLRP3-mediated inflammation and to evaluate the therapeutic potential of its inhibition.
Myocardial Infarction (MI) Model
A common model to study the inflammatory response following ischemic cardiac injury is the permanent ligation of a coronary artery or ischemia-reperfusion (I/R) injury in rodents.
Experimental Workflow:
Quantitative Data Summary (Representative)
The following table summarizes representative data from studies using NLRP3 inhibitors in MI models.
| Parameter | Vehicle Control | This compound (Representative Dosing) | P-value |
| Cardiac Function (24h post-MI) | |||
| Ejection Fraction (%) | 35 ± 5 | 45 ± 6 | <0.05 |
| Fractional Shortening (%) | 18 ± 3 | 25 ± 4 | <0.05 |
| Infarct Size (24h post-MI) | |||
| Infarct Area / Area at Risk (%) | 50 ± 8 | 30 ± 6 | <0.01 |
| Inflammatory Biomarkers (Plasma) | |||
| IL-1β (pg/mL) | 150 ± 25 | 75 ± 15 | <0.01 |
| IL-18 (pg/mL) | 300 ± 40 | 180 ± 30 | <0.01 |
| Troponin I (ng/mL) | 10 ± 2 | 5 ± 1 | <0.01 |
Experimental Protocol: Myocardial Infarction Model (Ischemia-Reperfusion)
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Induce anesthesia with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance).
-
Surgical Procedure:
-
Intubate the mouse and provide ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
After 30 minutes of ischemia, release the suture to allow for reperfusion.
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., saline) via oral gavage or intraperitoneal injection at the time of reperfusion. Dosing to be determined by pharmacokinetic and pharmacodynamic studies.
-
-
Post-Operative Care:
-
Suture the chest and skin.
-
Provide post-operative analgesia.
-
Monitor the animal until fully recovered from anesthesia.
-
-
Endpoint Analysis (24 hours post-reperfusion):
-
Echocardiography: Assess left ventricular ejection fraction and fractional shortening.
-
Blood Collection: Collect blood via cardiac puncture for plasma separation.
-
Tissue Harvesting: Euthanize the animal and harvest the heart.
-
Infarct Size Measurement: Stain heart sections with TTC (triphenyltetrazolium chloride) to delineate the infarct area.
-
Biomarker Analysis: Measure plasma levels of IL-1β, IL-18, and cardiac troponin I using ELISA kits.
-
Heart Failure with Preserved Ejection Fraction (HFpEF) Model
HFpEF can be induced in mice through a combination of factors such as a high-fat diet and angiotensin II infusion.
Quantitative Data Summary (Representative)
The following table presents representative data from studies investigating NLRP3 inhibitors in HFpEF models.[3]
| Parameter | Vehicle Control | This compound (Representative Dosing) | P-value |
| Cardiac Function | |||
| Global Longitudinal Strain (%) | -15 ± 2 | -18 ± 2 | <0.05 |
| Cardiac Remodeling | |||
| Cardiomyocyte Size (µm²) | 300 ± 30 | 240 ± 25 | <0.001 |
| Cardiac Fibrosis (%) | 5 ± 1 | 3.5 ± 0.8 | <0.05 |
| Inflammatory Biomarkers (Plasma) | |||
| IL-18 (pg/mL) | 250 ± 35 | 130 ± 20 | <0.05 |
Experimental Protocol: HFpEF Model
-
Animal Model: Aged female mice (e.g., 18-22 months old).
-
Induction of HFpEF:
-
Feed mice a high-fat diet.
-
Implant osmotic minipumps for continuous angiotensin II infusion.
-
-
Drug Administration:
-
Administer this compound or vehicle mixed in the high-fat diet for a specified duration (e.g., 4 weeks).
-
-
Endpoint Analysis:
-
Echocardiography: Perform advanced echocardiographic analysis, including global longitudinal strain.
-
Histology: Harvest hearts and perform histological staining (e.g., Picrosirius Red) to assess cardiomyocyte size and cardiac fibrosis.
-
Biomarker Analysis: Measure plasma IL-18 levels.
-
Biomarker Analysis
The following diagram outlines the logical workflow for biomarker analysis in preclinical studies of this compound.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cardiovascular diseases where NLRP3-mediated inflammation plays a significant role. The provided application notes and representative protocols offer a framework for researchers to design and execute preclinical studies to further elucidate the efficacy and mechanisms of action of this compound in relevant cardiovascular disease models. It is crucial to adapt and optimize these protocols based on specific experimental goals and institutional guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing NVP-DFV890 Concentration for In Vitro Experiments
Frequently Asked Questions (FAQs)
Q1: What is NVP-DFV890 and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] Its primary mechanism of action is the direct binding to the NLRP3 protein, which prevents the assembly of the inflammasome complex.[1][2] This, in turn, blocks the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18, as well as inhibiting pyroptotic cell death.[1][2]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: A definitive starting concentration is highly dependent on the cell type and experimental conditions. However, based on its potent in vitro activity, a good starting point for a dose-response experiment is a range spanning from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM).[3] A first-in-human study demonstrated that this compound inhibits lipopolysaccharide (LPS)-induced IL-1β release with a free half-maximal inhibitory concentration (IC50) range of 1.0–2.9 nM in various human myeloid cell populations.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL.[5] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months).[5] For short-term storage (up to 1 month), -20°C is also acceptable.[5] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
Q4: I am not observing any inhibition of NLRP3 inflammasome activation. What are the possible reasons?
A4: Several factors could contribute to a lack of efficacy. Firstly, ensure your NLRP3 inflammasome is being robustly activated in your positive control wells (e.g., LPS and nigericin (B1684572) stimulation). Secondly, verify the concentration and integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to compound degradation. It is also crucial to add this compound to your cells before the activation signal (e.g., nigericin or ATP). A typical pre-incubation time is 30-60 minutes.[6][7]
Q5: I am observing significant cytotoxicity at my effective this compound concentration. What can I do?
A5: It is essential to differentiate between specific inhibition of pyroptosis (a lytic form of cell death mediated by the inflammasome) and general cytotoxicity.[7] Run a cell viability assay (e.g., MTT or LDH assay) in parallel with your inflammasome activation assay. If you observe cytotoxicity at concentrations where you expect to see specific inhibition, consider lowering the concentration of this compound or reducing the incubation time. Also, ensure the final DMSO concentration in your culture medium is not contributing to cell death.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
| Parameter | Cell Type | Value | Reference |
| IC50 (LPS-induced IL-1β release) | Human PBMCs, monocytes, monocyte-derived macrophages | 1.0 - 2.9 nM (free concentration) | [4] |
| IC50 (LPS-induced IL-1β release) | Human whole blood | 0.33 µM (in plasma) | [4] |
| IC90 (LPS-induced IL-1β release) | Human whole blood | 2.14 µM (in plasma) | [4] |
| IC50 (ex-vivo LPS-stimulated IL-1β release) | Healthy Participants (in plasma) | 61 ng/mL | [4][8][9] |
| IC90 (ex-vivo LPS-stimulated IL-1β release) | Healthy Participants (in plasma) | 1340 ng/mL | [4][8][9] |
Table 1: In Vitro Potency of this compound
| Parameter | Condition | Value | Reference |
| Solubility | DMSO | 100 mg/mL | [5] |
| Storage (Powder) | -20°C | 3 years | AbMole BioScience |
| Storage (Powder) | 4°C | 2 years | AbMole BioScience |
| Storage (in Solvent) | -80°C | 6 months | [5] |
| Storage (in Solvent) | -20°C | 1 month | [5] |
Table 2: Solubility and Storage of this compound
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during in vitro experiments with this compound.
Issue 1: No or Low Inhibition of NLRP3 Inflammasome Activation
Issue 2: High Cytotoxicity Observed
References
- 1. researchgate.net [researchgate.net]
- 2. DFV890: a new oral NLRP3 inhibitor—tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
NVP-DFV890 solubility issues and preparation in DMSO
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility and preparation of NVP-DFV890 in DMSO.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the handling and preparation of this compound solutions.
Q1: My this compound powder is not dissolving in DMSO, even at a concentration that is supposed to be within the solubility limit. What steps can I take?
A1: If you are experiencing difficulty dissolving this compound in DMSO, please follow the troubleshooting workflow below. The primary reasons for poor solubility are often related to the quality of the DMSO or insufficient physical assistance in the dissolution process.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Q2: After preparing my this compound stock solution in DMSO, I observed precipitation when I diluted it into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. To prevent precipitation, it is crucial to ensure that the final concentration of DMSO in your working solution is low (ideally below 0.5%, and preferably 0.1%) and to add the stock solution to the aqueous medium with vigorous mixing.[1] Consider a serial dilution approach for high final concentrations of this compound.
Q3: Can I store my this compound stock solution at room temperature or 4°C for a short period?
A3: It is not recommended. For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[2] Storing at warmer temperatures can lead to degradation of the compound. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[2] It is crucial to use anhydrous, high-purity DMSO, as the compound's solubility can be significantly impacted by the presence of water.[2][4]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum reported solubility of this compound in DMSO is 100 mg/mL, which is equivalent to 237.78 mM.[2] Achieving this concentration may require ultrasonication.[2]
Q3: How should I store the solid powder form of this compound?
A3: The solid powder of this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[2]
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: For long-term storage, the stock solution should be stored at -80°C and used within six months.[2] For short-term storage, it can be kept at -20°C for up to one month.[2] It is highly recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]
Q5: Where does this compound act in the NLRP3 inflammasome pathway?
A5: this compound is an antagonist of NLRP3.[2] It acts by inhibiting the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response. The diagram below illustrates the NLRP3 signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the activation of the NLRP3 protein.
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₂₄N₄O₃S₂ | [2] |
| Molecular Weight | 420.55 g/mol | [2] |
| Appearance | Solid, white to off-white powder | [2] |
| Solvent | DMSO | [2] |
| Solubility in DMSO | 100 mg/mL (237.78 mM) | [2] |
| Storage (Solid) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (DMSO Stock) | -80°C for 6 months; -20°C for 1 month | [2] |
Experimental Protocols
Preparation of a 100 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
-
Vortex mixer
Procedure:
-
Preparation: In a sterile environment, weigh the desired amount of this compound powder and place it into a sterile vial. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound.
-
Dissolution:
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Place the vial in an ultrasonic water bath and sonicate for 15-30 minutes.[2] Periodically check the solution for complete dissolution.
-
If the compound is not fully dissolved, gentle warming to 37°C for a short period can be applied, followed by vortexing.[1]
-
-
Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into single-use, sterile vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[2]
-
References
Troubleshooting inconsistent results with NVP-DFV890
Technical Support Center: NVP-DFV890
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist with your experiments involving this compound.
This compound is a potent and selective oral inhibitor of the NLRP3 inflammasome.[1][2][3] By directly binding to the NLRP3 protein, it blocks its activation and prevents the assembly of the inflammasome.[3][4] This, in turn, inhibits the production of pro-inflammatory cytokines IL-1β and IL-18.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges that may arise during your research with this compound.
Issue 1: Inconsistent IC50 Values
Question: We are observing significant variability in the IC50 value of this compound between experiments. What could be the cause?
Answer: Inconsistent IC50 values are a common issue in preclinical drug evaluation.[5] Several factors can contribute to this variability:
-
Assay Conditions: Different assay types (e.g., luciferase-based vs. substrate phosphorylation) can yield different IC50 values.[6] The concentration of ATP used in in vitro kinase assays is particularly critical; it is recommended to use an ATP concentration equal to the Km(ATP) for the enzyme being tested.[6]
-
Cell-Based Factors:
-
Cell Line Specificity: The potency of an inhibitor can vary between different cell lines.
-
Cell Health and Passage Number: Using cells at a high passage number or in poor health can lead to inconsistent results. It is best to use cells within a consistent and low passage range.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the calculated IC50.[5] Higher densities may lead to increased resistance.
-
-
Compound Handling:
-
Solubility: this compound is soluble in DMSO.[3] Poor solubility in aqueous media can lead to precipitation and inaccurate concentrations. When diluting from a DMSO stock, add the stock solution to the aqueous medium drop-wise while mixing to prevent precipitation.[5]
-
Storage: Improper storage of this compound stock solutions can lead to degradation. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[7]
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Question: this compound is potent in our biochemical assay, but its activity is much lower in our cell-based assays. Why is this happening?
Answer: A discrepancy between biochemical and cellular assay results is a known challenge in kinase inhibitor development.[8][9] Potential causes include:
-
Cell Permeability: The compound may have poor permeability across the cell membrane.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove the compound from the cell.[8]
-
Intracellular ATP Concentration: The high concentration of ATP within cells can outcompete ATP-competitive inhibitors like many kinase inhibitors, leading to reduced potency.[8]
-
Target Engagement: The inhibitor may not be effectively reaching and binding to its intracellular target.
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
Question: We are observing cellular toxicity at concentrations where we expect specific inhibition of the target. How can we determine if this is an off-target effect?
Answer: While this compound is a selective inhibitor, off-target effects are a possibility with any small molecule inhibitor.[10] Here's how to troubleshoot:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to ensure the solvent is not causing the observed toxicity.
-
Use a Structurally Different Inhibitor: Test another inhibitor with a different chemical scaffold that targets the same pathway. If the toxic effects persist, it may be an on-target effect.[11]
-
Kinome Profiling: A kinome-wide selectivity screen can identify unintended kinase targets.[11]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing the target protein or introducing a drug-resistant mutant to see if this reverses the toxic phenotype.
Quantitative Data Summary
The following tables provide reference data for this compound based on available information and typical experimental outcomes.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line/System | IC50 (nM) |
|---|---|---|
| LPS-induced IL-1β release | Human PBMCs | 1.0 - 2.9 |
| LPS-induced IL-1β release | Human Monocytes | 1.0 - 2.9 |
| LPS-induced IL-1β release | Human Monocyte-Derived Macrophages | 1.0 - 2.9 |
Data derived from in vitro studies.[4]
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Solvent |
|---|---|---|
| -80°C | 6 Months | DMSO |
| -20°C | 1 Month | DMSO |
Based on general recommendations for similar compounds.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of this compound solutions for in vitro cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution (10 mM):
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.21 mg of this compound (M.Wt: 420.55 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C as per Table 2.[7]
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, add the DMSO stock to the cell culture medium drop-wise while gently vortexing.[5] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify that this compound is engaging with its intracellular target.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 1 hour).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspensions and heat them at different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated protein.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Analysis: Increased thermal stability of the target protein in the presence of this compound (i.e., more protein remaining in the soluble fraction at higher temperatures) indicates target engagement.
Diagrams and Workflows
Signaling Pathway
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
Experimental Workflow
Caption: A standard experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting inconsistent IC50 results.
References
- 1. DFV890 - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. This compound (IFM-2427) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 11. benchchem.com [benchchem.com]
NVP-DFV890 off-target effects and selectivity profiling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and selectivity profile of NVP-DFV890. The following resources are designed to address common questions and troubleshooting scenarios that may arise during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3][4] Its mechanism of action involves directly binding to the NLRP3 protein, which blocks its activation and subsequent assembly of the inflammasome complex.[1] This, in turn, prevents the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2]
Q2: Is there any publicly available data on the broad off-target selectivity of this compound?
A2: As of the latest review, detailed preclinical off-target screening data from broad panels (e.g., against a wide range of kinases, GPCRs, ion channels, and transporters) for this compound has not been made publicly available. Preclinical studies that have been conducted were deemed supportive of its advancement into clinical trials.[5] The selectivity of NLRP3 inhibitors is often characterized by their specificity for NLRP3 over other inflammasome complexes, such as NLRC4 and AIM2.[3]
Q3: What are the known on-target and potential off-target effects of this compound observed in clinical studies?
A3: In first-in-human clinical trials, this compound was generally well-tolerated.[1][6] The most frequently reported treatment-related adverse events, which could be either on-target or off-target in nature, include:
-
Skin Rashes: Maculopapular and/or pruritic skin rashes of mild-to-moderate intensity were observed, particularly at higher doses. These were self-limiting upon discontinuation of the treatment.[1]
-
Hematological Effects: Mild and non-clinically significant decreases in neutrophil and leukocyte counts have been noted.[2] In studies with myeloid disease patients, grade ≥3 anemia and neutropenia were reported as treatment-related adverse events.[7] These hematological effects may be consistent with the known role of IL-1β in hematopoiesis.
Q4: What is the potency of this compound on its primary target?
A4: this compound demonstrates high potency in inhibiting NLRP3-mediated IL-1β release. In preclinical cellular assays using human myeloid cells, it showed a free half-maximal inhibitory concentration (IC50) in the nanomolar range.[1] In ex-vivo human whole blood assays, the potency was also confirmed.[6]
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed at high concentrations of this compound.
-
Possible Cause: While this compound is a potent NLRP3 inhibitor, at high concentrations, the risk of off-target activity increases. The observed phenotype may be due to the inhibition of an unknown protein or pathway.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for NLRP3 inhibition.
-
NLRP3 Knockout/Knockdown Cells: If available, use NLRP3 knockout or knockdown cells as a control. If the phenotype persists in the absence of NLRP3, it is likely an off-target effect.
-
Structural Analogs: Test a structurally related but inactive analog of this compound, if available. If the inactive analog does not produce the phenotype, it suggests the effect is specific to the active molecule, though not necessarily on-target.
-
Literature Review: Search for reported off-target effects of other NLRP3 inhibitors with similar chemical scaffolds.
-
Issue 2: Discrepancy in IC50 values across different cell types.
-
Possible Cause: The apparent potency of this compound can be influenced by several cell-specific factors.
-
Troubleshooting Steps:
-
Protein Binding: Differences in the protein concentration in the cell culture media can affect the free concentration of the compound. Consider using media with consistent serum concentrations.
-
Cellular Uptake and Efflux: Varying expression levels of drug transporters in different cell types can lead to differences in intracellular compound concentration.
-
Assay Conditions: Ensure that the stimulation conditions for inducing NLRP3 activation (e.g., LPS and ATP concentrations) and the assay endpoints are consistent across experiments.
-
Data Summary
Table 1: On-Target Potency of this compound
| Assay Type | Cell Type | Parameter | Value Range | Reference |
| LPS-induced IL-1β Release Inhibition | Human Myeloid Cells | Free IC50 | 1.0–2.9 nM | [1] |
| Ex-vivo LPS-stimulated IL-1β Release | Human Whole Blood | Median IC50 | 61 ng/mL | [6] |
| Ex-vivo LPS-stimulated IL-1β Release | Human Whole Blood | Median IC90 | 1340 ng/mL | [6] |
Table 2: Clinically Observed Treatment-Related Adverse Events with this compound
| Adverse Event Category | Specific Event | Severity | Notes | Reference |
| Dermatological | Maculopapular and/or Pruritic Rash | Mild to Moderate | Self-limiting after discontinuation | [1] |
| Hematological | Decreased Neutrophil Count | Mild | Not clinically significant in healthy volunteers | [2] |
| Hematological | Decreased Leukocyte Count | Mild | Not clinically significant in healthy volunteers | [2] |
| Hematological | Anemia | Grade ≥3 | Observed in patients with myeloid diseases | [7] |
| Hematological | Neutropenia | Grade ≥3 | Observed in patients with myeloid diseases | [7] |
Experimental Protocols
Protocol 1: General Method for Assessing NLRP3 Inflammasome Inhibition in vitro
This protocol provides a general workflow for evaluating the inhibitory activity of this compound on the NLRP3 inflammasome in a cell-based assay.
-
Cell Culture: Plate immortalized mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in a suitable multi-well plate and allow them to adhere. For THP-1 cells, differentiate them into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA).
-
Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (typically in a serial dilution) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the NLRP3 inflammasome by adding an activating agent such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
References
- 1. benchchem.com [benchchem.com]
- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome [mdpi.com]
- 3. Characterization of a small molecule inhibitor of the NLRP3 inflammasome and its potential use for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ML345 is a potent and selective NLRP3 inflammasome inhibitor with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Paper: Preliminary Safety and Biomarker Results of the NLRP3 Inflammasome Inhibitor DFV890 in Adult Patients with Myeloid Diseases: A Phase 1b Study [ash.confex.com]
Technical Support Center: Managing NVP-DFV890-Induced Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential cytotoxicity associated with NVP-DFV890 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2][3] Its primary mechanism of action is to directly bind to the NLRP3 protein, preventing the assembly and activation of the inflammasome complex.[4][5] This, in turn, blocks the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as an inflammatory form of cell death known as pyroptosis.[4][5]
Q2: Is this compound expected to be cytotoxic?
As an inhibitor of the pro-inflammatory NLRP3 inflammasome, this compound's primary role is to reduce inflammation and pyroptotic cell death.[4] However, like any compound, it can exhibit cytotoxic effects in cell culture, particularly at high concentrations or due to off-target effects. It is crucial to experimentally determine the cytotoxic potential of this compound in your specific cell model.
Q3: What are the common causes of apparent cytotoxicity in cell culture experiments with this compound?
Apparent cytotoxicity can arise from several factors:
-
High Compound Concentration: The concentration of this compound used may be in a toxic range for the specific cell line.[6]
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at certain concentrations. A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[6]
-
Prolonged Incubation Time: The duration of exposure to the compound can significantly impact cell viability.[6]
-
Compound Precipitation: this compound may precipitate out of the culture medium, which can cause physical stress to the cells.
-
Suboptimal Cell Health: Unhealthy or contaminated cells are more susceptible to compound-induced stress.[6]
-
Assay Interference: The compound may interfere with the readout of the cytotoxicity assay itself. For example, some compounds can affect the metabolic activity of cells, leading to a misinterpretation of results from metabolic assays like the MTT assay.[7]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Initial Screening
If your initial experiments show high levels of cytotoxicity with this compound, follow these troubleshooting steps:
1. Perform a Dose-Response Analysis:
-
It is essential to determine the 50% cytotoxic concentration (CC50) of this compound for your specific cell line.[6]
-
Test a wide range of concentrations, from nanomolar to high micromolar, to identify a suitable working concentration that balances efficacy with minimal cytotoxicity.[6]
2. Evaluate Solvent Toxicity:
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve this compound.[6] This will help you differentiate between compound- and solvent-induced cytotoxicity.
3. Optimize Incubation Time:
-
Consider performing a time-course experiment to determine the optimal incubation period. Shorter exposure times may be sufficient to observe the desired effect of this compound while minimizing cytotoxicity.[6]
4. Assess Compound Solubility:
-
Visually inspect the culture medium for any signs of compound precipitation. If precipitation is observed, consider adjusting the solvent or using a lower concentration of this compound.
Issue 2: Inconsistent or Variable Cytotoxicity Results
Inconsistent results can be frustrating. Here are some common causes and solutions:
-
Inconsistent Cell Seeding Density: Use a cell counter to ensure a consistent number of cells are seeded in each well.[6]
-
Edge Effects in Multi-Well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and lead to increased cytotoxicity.[8] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[6][8]
-
Cell Passage Number: Use cells with a low passage number, as high passage numbers can lead to genetic drift and altered sensitivity to compounds.[6]
Data Presentation
Summarize your experimental data in clear, structured tables. Below are template tables that you can adapt for your own results.
Table 1: Dose-Response of this compound on Cell Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 95 ± 6.1 |
| 10 | 85 ± 7.3 |
| 50 | 60 ± 8.5 |
| 100 | 40 ± 9.2 |
Table 2: Effect of Incubation Time on this compound Cytotoxicity (at a fixed concentration)
| Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| 24 | 90 ± 5.5 |
| 48 | 75 ± 6.8 |
| 72 | 55 ± 7.9 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability.[9][10]
Materials:
-
96-well plate with cultured cells
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with a damaged plasma membrane.[8]
Materials:
-
96-well plate with cultured cells
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (positive control)
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
After the incubation period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a positive control by adding lysis buffer to untreated cells to induce maximal LDH release.
-
Add the LDH reaction mixture (substrate, cofactor, and dye) to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[6]
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity based on the LDH activity in treated wells relative to the positive and negative (untreated cells) controls.[6]
Visualizations
Signaling Pathway
Caption: this compound inhibits the NLRP3 inflammasome assembly.
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Troubleshooting Logic
Caption: Decision tree for troubleshooting cytotoxicity issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DFV890 - Wikipedia [en.wikipedia.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. 2.3. Quantification of Drug-Induced Cytotoxicity [bio-protocol.org]
NVP-DFV890 Dose-Response Curve Optimization and Interpretation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and interpreting NVP-DFV890 dose-response curve experiments. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as DFV890, is an orally administered, potent, and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2][3] Its mechanism of action involves directly binding to the NLRP3 protein, which prevents the assembly of the inflammasome complex.[2][4] This blockage inhibits the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][4]
Q2: What is a dose-response curve and why is it important for studying this compound?
A2: A dose-response curve is a graphical representation of the relationship between the concentration of a drug (dose) and the magnitude of its biological effect (response).[5][6] These curves are typically sigmoidal in shape and are essential for characterizing the potency and efficacy of a compound. For this compound, generating a dose-response curve allows researchers to determine key parameters such as the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed), which is crucial for comparing its activity across different experimental conditions and cell types.[5]
Q3: What are the key parameters to consider when interpreting an this compound dose-response curve?
A3: When analyzing a dose-response curve for this compound, the following parameters are critical:
-
IC50/EC50: The half-maximal inhibitory or effective concentration, which indicates the potency of the compound. A lower IC50 value signifies higher potency.
-
Emax: The maximum effect achievable by the drug.
-
Slope (Hill Coefficient): The steepness of the curve, which can provide insights into the binding kinetics and cooperativity of the drug-target interaction.[7]
-
Threshold Dose: The lowest concentration at which a discernible effect is observed.
Troubleshooting Guide
Q4: My this compound dose-response curve is flat, showing no inhibition. What are the possible causes?
A4: A flat dose-response curve indicates a lack of drug activity. Several factors could be responsible:
-
Compound Inactivity: Verify the integrity and purity of your this compound stock. Ensure it has been stored correctly (-20°C for short-term, -80°C for long-term) to prevent degradation.[8]
-
Incorrect Concentration Range: The concentrations tested may be too low to elicit a response. Prepare a fresh serial dilution and consider testing a wider and higher concentration range.
-
Cellular System Issues: The cells used may not express NLRP3 or the necessary components for inflammasome activation. Confirm the suitability of your cell model.
-
Insufficient Inflammasome Activation: The stimulus used to activate the NLRP3 inflammasome (e.g., LPS + Nigericin/ATP) may not be potent enough. Titrate the stimulus to ensure a robust pro-inflammatory response in your control wells.
Q5: The results of my this compound dose-response experiments are highly variable between replicates. How can I improve consistency?
A5: High variability can obscure the true dose-response relationship. To improve consistency:
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers can lead to variable responses.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to minimize errors during serial dilutions and reagent additions.
-
Edge Effects: Avoid using the outermost wells of a microplate, as they are more prone to evaporation and temperature fluctuations, which can affect cell health and response.
-
Mixing and Incubation Times: Standardize all mixing steps and incubation times to ensure uniform treatment of all wells.
Q6: The top and bottom plateaus of my sigmoidal curve are not well-defined. What does this indicate?
A6: Poorly defined plateaus can affect the accuracy of IC50 determination.
-
Incomplete Curve: If the top plateau (maximal inhibition) is not reached, it suggests that higher concentrations of this compound may be needed to achieve full inhibition. If the bottom plateau (no inhibition) is not flat, it may indicate that even the lowest concentration tested has some effect, or there could be baseline signal issues.
-
Cell Viability: High concentrations of the compound or the solvent (e.g., DMSO) may be causing cytotoxicity, leading to a drop-off in the response that is not related to NLRP3 inhibition. It is advisable to perform a separate cytotoxicity assay.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
| Parameter | Cell Type/System | Value | Reference |
| Free IC50 | Human Myeloid Cell Populations (PBMCs, Monocytes, Macrophages) | 1.0–2.9 nM | [4] |
| IC50 in Plasma | Human Whole Blood (LPS-induced IL-1β release) | 0.33 µM (330 nM) | [4] |
| IC90 in Plasma | Human Whole Blood (LPS-induced IL-1β release) | 2.14 µM (2140 nM) | [4] |
| In Vivo Efficacy | Animal Model (LPS-induced IL-1β) | Dose-dependent inhibition up to 10 mg/kg | [9] |
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Condition | Value | Reference |
| Recommended Storage | Stock Solution | -20°C (1 month), -80°C (6 months) | [8] |
| Solubility | Crystalline Material | Limited | [4] |
| Permeability (Caco-2) | Apparent Permeability Coefficient (Papp) | 24.7 x 10⁻⁶ cm/s | [4] |
| Dosing for ~90% Inhibition | Human (Crystalline Tablets) | 100 mg once-daily or 25 mg twice-daily | [4] |
Table 2: Physicochemical and Dosing Information for this compound
Experimental Protocols
Protocol 1: In Vitro this compound Dose-Response Curve Generation in Human PBMCs
This protocol describes the generation of a dose-response curve for this compound by measuring its inhibitory effect on LPS and Nigericin-induced IL-1β release in human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human PBMCs
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
Phosphate Buffered Saline (PBS)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Preparation: Isolate PBMCs from healthy human blood using density gradient centrifugation. Resuspend the cells in RPMI-1640 supplemented with 10% FBS. Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 2 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in cell culture medium to obtain a range of concentrations (e.g., 1 nM to 10 µM).
-
Priming: Prime the PBMCs by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for 3 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add the serially diluted this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (no compound). Incubate for 1 hour at 37°C, 5% CO₂.
-
NLRP3 Activation: Add Nigericin to a final concentration of 5 µM to all wells except the negative control. Incubate for 1 hour at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
Caption: Workflow for generating an this compound dose-response curve.
Caption: Troubleshooting logic for this compound dose-response assays.
References
- 1. DFV890 - Wikipedia [en.wikipedia.org]
- 2. DFV890: a new oral NLRP3 inhibitor—tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFV890: a new oral NLRP3 inhibitor-tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. collaborativedrug.com [collaborativedrug.com]
- 6. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. google.com [google.com]
Preventing NVP-DFV890 precipitation in aqueous solutions
Welcome to the technical support center for NVP-DFV890 (also known as DFV890). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing DFV890 in their experiments, with a focus on preventing precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, now more commonly referred to as DFV890, is a potent and selective oral inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[1] DFV890 directly binds to the NLRP3 protein, preventing the assembly of the inflammasome complex and subsequent inflammatory signaling.[3]
Q2: I'm observing precipitation when preparing my DFV890 solution. Why is this happening?
A2: The crystalline form of DFV890 has limited solubility in aqueous solutions at physiological pH.[3] This is a known characteristic of the compound. Precipitation can occur when the concentration of DFV890 exceeds its solubility limit in the chosen solvent or buffer system. Factors such as pH, temperature, and the presence of co-solvents can significantly impact its solubility.
Q3: What is the recommended solvent for preparing a stock solution of DFV890?
A3: For in vitro experiments, it is highly recommended to prepare a stock solution in 100% Dimethyl Sulfoxide (DMSO).[4] DFV890 exhibits high solubility in DMSO, up to 100 mg/mL.[4] When preparing the stock solution, using a fresh, anhydrous grade of DMSO is advisable, as hygroscopic DMSO can negatively impact solubility.[4] Gentle warming and sonication can aid in complete dissolution.[4]
Q4: How should I store my DFV890 stock solution?
A4: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
Q5: Can I prepare a working solution of DFV890 directly in my aqueous cell culture medium or buffer (e.g., PBS)?
A5: Directly diluting a concentrated DMSO stock of DFV890 into an aqueous medium can lead to precipitation. This is due to the poor aqueous solubility of the compound. It is crucial to use a multi-step dilution process and consider the final concentration of DMSO in your experiment. For most cell-based assays, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Preventing DFV890 Precipitation
This guide provides a systematic approach to troubleshooting and preventing precipitation of DFV890 in your experimental solutions.
Issue: Precipitation observed upon dilution of DMSO stock into aqueous buffer or media.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Low Aqueous Solubility | The inherent chemical properties of crystalline DFV890 lead to limited solubility in aqueous environments.[3] |
| Solution 1: Use a validated co-solvent system. For in vivo studies, specific formulations have been developed to maintain DFV890 in solution (see Experimental Protocols section).[4] For in vitro work, a serial dilution approach is recommended. | |
| Solution 2: Lower the final concentration. If precipitation occurs at your target concentration, try working with a lower concentration of DFV890. | |
| Incorrect Dilution Method | Rapidly adding a large volume of aqueous solution to a small volume of concentrated DMSO stock can cause the compound to crash out of solution. |
| Solution: Employ a stepwise dilution. First, dilute the DMSO stock to an intermediate concentration in your aqueous buffer or media. Then, perform a final dilution to your target experimental concentration. Always add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing. | |
| pH of the Aqueous Solution | The solubility of small molecules can be pH-dependent. While specific data for DFV890 is not readily available, significant shifts in pH could alter its solubility. |
| Recommendation: Maintain a consistent and physiologically relevant pH (e.g., 7.2-7.4) in your final working solution. | |
| Temperature Effects | Solubility can be temperature-dependent. Preparing solutions at a different temperature than the experimental conditions might lead to precipitation. |
| Recommendation: Prepare your working solutions at the same temperature as your experiment (e.g., 37°C for cell culture). If precipitation occurs upon cooling to room temperature or 4°C, consider preparing fresh solutions immediately before use. |
Data Presentation
Table 1: Solubility and Potency of DFV890
| Parameter | Value | Solvent/System | Reference |
| Solubility | 100 mg/mL (237.78 mM) | DMSO | [4] |
| Solubility | ≥ 5 mg/mL (11.89 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4] |
| Solubility | ≥ 5 mg/mL (11.89 mM) | 10% DMSO, 90% Corn Oil | [4] |
| IC₅₀ (in vitro) | 1.0–2.9 nM | Human myeloid cells (LPS-induced IL-1β release) | [3] |
| IC₅₀ (ex vivo) | 0.33 µM | Human whole blood (LPS-induced IL-1β release) | [3] |
| IC₉₀ (ex vivo) | 2.14 µM | Human whole blood (LPS-induced IL-1β release) | [3] |
Experimental Protocols
Protocol 1: Preparation of DFV890 Stock Solution for In Vitro Use
-
Materials:
-
DFV890 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the DFV890 powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of DFV890 and transfer it to a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution thoroughly. If necessary, use an ultrasonic bath or gentle warming (not exceeding 37°C) to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of DFV890 Working Solution for Cell-Based Assays (Example)
This protocol provides a general guideline. The final concentration of DFV890 and DMSO should be optimized for your specific cell type and experimental conditions.
-
Objective: To prepare a 1 µM final concentration of DFV890 in a cell culture well with a final DMSO concentration of 0.1%.
-
Procedure:
-
Thaw a single-use aliquot of your 10 mM DFV890 DMSO stock solution.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium. This results in a 100 µM intermediate solution in 1% DMSO. Vortex gently to mix.
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of your cell suspension in the culture well. This will give a final DFV890 concentration of 1 µM and a final DMSO concentration of 0.1%.
-
Ensure you have a vehicle control in your experiment containing the same final concentration of DMSO (0.1% in this example).
-
Protocol 3: In Vivo Formulation of DFV890
For animal studies, the following formulations have been reported to achieve a clear solution of at least 5 mg/mL.[4]
-
Formulation A (Aqueous-based):
-
Prepare a 50 mg/mL stock solution of DFV890 in DMSO.
-
In a sterile tube, add the following solvents sequentially, ensuring the solution is mixed thoroughly after each addition:
-
400 µL PEG300
-
100 µL of 50 mg/mL DFV890 in DMSO
-
50 µL Tween-80
-
450 µL Saline
-
-
This will result in a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a DFV890 concentration of 5 mg/mL.[4]
-
-
Formulation B (Oil-based):
-
Prepare a 50 mg/mL stock solution of DFV890 in DMSO.
-
In a sterile tube, add 900 µL of Corn Oil.
-
Add 100 µL of the 50 mg/mL DFV890 in DMSO stock solution to the corn oil.
-
Mix thoroughly to achieve a uniform solution. This will result in a final solution of 10% DMSO in 90% Corn Oil with a DFV890 concentration of 5 mg/mL.[4]
-
Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[4]
Visualizations
References
NVP-DFV890 Technical Support Center: Troubleshooting Guides and FAQs
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of NVP-DFV890, a potent and selective NLRP3 inflammasome inhibitor. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q1: How should I dissolve and store this compound?
-
A1: For in vitro experiments, this compound can be dissolved in DMSO.[1] For in vivo studies, specific formulations involving PEG300, Tween-80, and saline, or corn oil have been described.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
-
-
Q2: Is this compound stable in cell culture media?
Experimental Design and Controls
-
Q3: What is the recommended concentration range for this compound in in vitro assays?
-
A3: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific system.[4] Published data indicates that the free IC50 for LPS-induced IL-1β release is in the range of 1.0–2.9 nM in various human myeloid cell populations.[5] In ex vivo human whole blood assays, the median IC50 and IC90 for IL-1β release inhibition were 61 ng/mL and 1340 ng/mL, respectively.[6]
-
-
Q4: What are the essential controls to include in my experiments?
-
A4: A comprehensive experiment should include the following controls:
-
Untreated/Unstimulated Control: To establish baseline levels of cytokine release and cell viability.
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO) used to dissolve this compound.[4]
-
Positive Control (Stimulated): Cells treated with the priming and activation signals (e.g., LPS and ATP) without the inhibitor to demonstrate a robust inflammasome response.
-
Positive Inhibition Control (Optional but Recommended): A well-characterized NLRP3 inhibitor (e.g., MCC950) to validate the assay system.
-
-
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during in vitro experiments with this compound.
Issue 1: No or Low Inhibition of NLRP3 Inflammasome Activation
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider concentration range of this compound to determine the optimal IC50 for your specific cell type and activation conditions.[4] |
| Inhibitor Instability/Degradation | Prepare fresh stock solutions and dilutions of this compound for each experiment. Store stock solutions appropriately at -80°C to minimize freeze-thaw cycles.[4] |
| Incorrect Timing of Inhibitor Addition | For optimal results, pre-incubate cells with this compound before adding the NLRP3 activation signal (Signal 2, e.g., ATP or nigericin). A pre-incubation time of 30-60 minutes is generally recommended.[4] |
| Inefficient Priming (Signal 1) | Ensure robust priming of your cells with LPS. Confirm priming by measuring the upregulation of NLRP3 and pro-IL-1β via qPCR or Western blot. Optimize LPS concentration and incubation time (e.g., 200 ng/mL to 1 µg/mL for 3-4 hours).[2][4] |
| Inactive NLRP3 Activator (Signal 2) | Use a fresh, validated batch of the NLRP3 activator (e.g., ATP or nigericin). Ensure it is used at an effective concentration.[2] |
| Cell Line Issues | Use a cell line known to have a functional NLRP3 inflammasome, such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs).[2] Also, use cells within a consistent and low passage number range to avoid variability.[2] |
Issue 2: High Background or Inconsistent Results
| Potential Cause | Recommended Solution |
| Cell Contamination | Regularly test for and eliminate mycoplasma contamination. Use endotoxin-free reagents and media to avoid non-specific inflammation.[2] |
| Cell Stress | Ensure optimal cell seeding density and handle cells gently to prevent stress-induced inflammasome activation. Avoid over-confluency.[2] |
| Solvent (DMSO) Toxicity | Maintain a final DMSO concentration below 0.5% (v/v) in your cell culture medium. Always include a vehicle control with the same DMSO concentration as your inhibitor-treated samples.[4] |
| Variability in Experimental Procedure | Standardize all incubation times, procedural steps, and reagent concentrations across experiments to ensure consistency.[2] |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound.
| Assay | Cell/System Type | Parameter | Value | Reference |
| LPS-induced IL-1β release | Human PBMC, monocytes, monocyte-derived macrophages | Free IC50 | 1.0–2.9 nM | [5] |
| Ex vivo LPS-stimulated IL-1β release | Human Whole Blood | Median IC50 | 61 ng/mL | [6] |
| Ex vivo LPS-stimulated IL-1β release | Human Whole Blood | Median IC90 | 1340 ng/mL | [6] |
Experimental Protocols
Detailed Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 cells
This protocol describes a standard method to assess the inhibitory activity of this compound on the NLRP3 inflammasome in human THP-1 monocytic cells.
Materials:
-
THP-1 cells
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, wash the cells with fresh, serum-free media.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with LPS (e.g., 200-500 ng/mL) in serum-free media for 3-4 hours at 37°C.[7]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free media. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After the priming step, carefully remove the LPS-containing media and replace it with media containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.[4]
-
-
Activation (Signal 2):
-
Sample Collection:
-
After the activation step, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants to pellet any detached cells and collect the clear supernatant for analysis.
-
The remaining cells in the plate can be lysed for Western blot analysis (e.g., to detect cleaved caspase-1).
-
-
Data Analysis:
-
IL-1β Measurement: Quantify the amount of secreted IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure the release of lactate (B86563) dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit to assess any potential toxic effects of the inhibitor.
-
Data Interpretation: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound relative to the vehicle-treated, stimulated control. Plot the dose-response curve and determine the IC50 value.
-
Visualizations
This compound Mechanism of Action
Caption: this compound directly inhibits the NLRP3 protein, preventing inflammasome assembly.
General Experimental Workflow
Caption: A typical workflow for assessing this compound's inhibitory effect in vitro.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for ineffective this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. drughunter.com [drughunter.com]
- 4. benchchem.com [benchchem.com]
- 5. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Investigating the Impact of Serum Proteins on NVP-DFV890 Activity In Vitro
Welcome to the technical support center for researchers utilizing the NLRP3 inflammasome inhibitor, NVP-DFV890. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges encountered during in vitro experiments, with a specific focus on the influence of serum proteins on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective, orally available small-molecule inhibitor of the NLRP3 inflammasome.[1][2] Its mechanism of action involves directly binding to the NLRP3 protein, which prevents the assembly of the inflammasome complex.[2] This blockage inhibits the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2]
Q2: I am observing a lower-than-expected potency of this compound in my cell-based assays. What could be the cause?
A common reason for reduced potency of small molecule inhibitors in vitro is their interaction with components in the cell culture medium, particularly serum proteins. Many drugs bind to serum proteins like albumin and alpha-1-acid glycoprotein (B1211001) (AAG), which can reduce the free concentration of the compound available to interact with its target. It is the unbound fraction of a drug that is generally considered pharmacologically active.
Q3: How do serum proteins affect the activity of this compound?
Serum proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), can bind to small molecule drugs, including this compound. This binding is a reversible equilibrium between the protein-bound and the free, unbound drug. Only the free drug is available to cross cell membranes and interact with the intracellular NLRP3 target. Therefore, the presence of serum in your cell culture medium can lead to an apparent decrease in this compound's potency, reflected as a higher IC50 value.
Q4: How can I determine if serum protein binding is affecting my results?
You can perform a serum-shift assay. This involves determining the IC50 of this compound in the absence and presence of varying concentrations of serum or purified serum proteins (e.g., human serum albumin). A significant increase in the IC50 value in the presence of serum is a strong indicator of protein binding.
Q5: What are the major serum proteins I should be concerned about?
The two primary serum proteins that bind to drugs are:
-
Albumin: The most abundant protein in plasma, it primarily binds acidic and lipophilic drugs.
-
Alpha-1-acid glycoprotein (AAG): Present at lower concentrations than albumin, it has a high affinity for basic and neutral drugs.[3][4] The concentration of AAG can also increase during inflammatory conditions.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound IC50 values between experiments. | Inconsistent serum concentration in culture media. | Ensure the same batch and concentration of serum is used across all experiments. Consider using a serum-free medium or a medium with a defined, low percentage of serum for consistency. |
| This compound appears less potent than published values. | Presence of serum in the assay medium. Published IC50 values may have been determined in serum-free conditions. | Perform a dose-response curve with and without serum to quantify the impact of protein binding. Refer to the experimental protocols below to determine the IC50 shift. |
| No this compound activity observed at expected concentrations. | High percentage of serum in the culture medium leading to very low free drug concentration. | Reduce the serum concentration in your assay or switch to a serum-free medium if your cells can tolerate it. Alternatively, you may need to use higher concentrations of this compound to achieve the desired effect in the presence of high serum. |
| Cells are not responding to the NLRP3 inflammasome activator (e.g., Nigericin, ATP). | Inefficient priming (Signal 1) of the inflammasome. | Confirm that the priming step with LPS is sufficient to upregulate pro-IL-1β and NLRP3 expression via Western blot. Optimize LPS concentration and incubation time.[5] |
| High background IL-1β secretion in unstimulated control wells. | Cell stress or contamination. | Ensure proper cell handling and culture conditions. Use low-passage number cells and regularly test for mycoplasma contamination. |
Quantitative Data Summary
The following tables present hypothetical data from experiments designed to assess the impact of serum proteins on this compound activity.
Table 1: Effect of Human Serum Albumin (HSA) on this compound IC50 in an In Vitro NLRP3 Inhibition Assay
| HSA Concentration (mg/mL) | This compound IC50 (nM) for IL-1β release | Fold Shift in IC50 |
| 0 (Serum-Free) | 5 | 1.0 |
| 10 | 25 | 5.0 |
| 20 | 55 | 11.0 |
| 40 (Physiological) | 120 | 24.0 |
Table 2: Impact of Serum Proteins on this compound in a Cell Viability Assay
| This compound Conc. (µM) | % Cell Viability (Serum-Free) | % Cell Viability (+4% Human Serum) |
| 0.1 | 98 | 99 |
| 1 | 95 | 98 |
| 10 | 70 | 92 |
| 50 | 45 | 80 |
| 100 | 20 | 65 |
Detailed Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay to Determine IC50 Shift
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for NLRP3-mediated IL-1β release in the presence and absence of serum proteins.
Materials:
-
THP-1 monocytes or primary human macrophages
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS) or Human Serum (HS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Human Serum Albumin (HSA) or Alpha-1-Acid Glycoprotein (AAG) (optional, for purified protein experiments)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.
-
For differentiation, seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate and treat with 100 ng/mL PMA for 48-72 hours.
-
-
Priming (Signal 1):
-
After differentiation, wash the cells with serum-free RPMI-1640.
-
Prime the cells with 1 µg/mL LPS in RPMI-1640 with or without the desired concentration of serum/HSA/AAG for 3-4 hours at 37°C.[6]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the corresponding medium (with or without serum/protein).
-
After priming, add the this compound dilutions to the cells and incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add Nigericin (10 µM) or ATP (5 mM) to all wells except the negative control.[6]
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant for IL-1β measurement.
-
Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability Assay
Objective: To assess the potential cytotoxicity of this compound in the presence and absence of serum.
Materials:
-
Differentiated THP-1 cells or other relevant cell line
-
This compound
-
Culture medium with and without serum
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium with and without serum.
-
Replace the existing medium with the medium containing the this compound dilutions.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the this compound concentration.
-
Protocol 3: Western Blot for Pro-IL-1β and Cleaved Caspase-1
Objective: To qualitatively assess the effect of this compound on the expression of pro-IL-1β and the cleavage of caspase-1 in the presence and absence of serum.
Materials:
-
Cells treated as in Protocol 1
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies against pro-IL-1β, cleaved caspase-1 (p20), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After collecting the supernatant for ELISA (from Protocol 1), wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Compare the band intensities for pro-IL-1β and cleaved caspase-1 between different treatment conditions.
Visualizations
References
- 1. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFV890: a new oral NLRP3 inhibitor—tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
NVP-DFV890 vs. MCC950: A Head-to-Head In Vivo Comparison of NLRP3 Inflammasome Inhibitors
In the landscape of therapeutics targeting inflammatory diseases, the NLRP3 inflammasome has emerged as a critical nexus for intervention. Two prominent small molecule inhibitors, NVP-DFV890 and MCC950, have garnered significant attention from the research and drug development community. This guide provides a comprehensive head-to-head comparison of their in vivo performance, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Executive Summary:
Both this compound and MCC950 are potent and selective inhibitors of the NLRP3 inflammasome, a key driver of pro-inflammatory cytokine production, including interleukin-1β (IL-1β) and IL-18. This compound, currently in Phase II clinical trials, is being investigated for conditions such as coronary heart disease and osteoarthritis.[1] MCC950, while having faced some hurdles in clinical development, remains a widely utilized and well-characterized tool in preclinical research, with demonstrated efficacy in a variety of animal models of inflammatory diseases. To date, no direct head-to-head in vivo studies comparing this compound and MCC950 have been published. This comparison, therefore, synthesizes data from independent studies to provide a parallel evaluation.
Performance Data at a Glance
The following tables summarize key quantitative data for this compound and MCC950, highlighting their potency and observed in vivo efficacy in various models.
Table 1: In Vitro and Ex Vivo Potency
| Parameter | This compound | MCC950 |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome |
| Mechanism of Action | Directly binds to NLRP3, locking it in an inactive conformation and preventing inflammasome assembly. | Directly targets the NLRP3 ATP-hydrolysis motif, inhibiting inflammasome activation.[2] |
| IC50 (IL-1β Release) | 61 ng/mL (ex vivo, LPS-stimulated human whole blood)[3][4] | Not uniformly reported in a comparable ex vivo human whole blood assay. |
| IC90 (IL-1β Release) | 1340 ng/mL (ex vivo, LPS-stimulated human whole blood)[3][4] | Not uniformly reported in a comparable ex vivo human whole blood assay. |
Table 2: Summary of In Vivo Efficacy
| Compound | Animal Model | Key Efficacy Endpoints | Dosage and Administration |
| This compound | Data from specific preclinical animal models is limited in publicly available literature. Clinical trial data in humans is emerging. | In a Phase 2a trial for COVID-19 pneumonia, showed trends toward improved clinical status and faster viral clearance, though the primary endpoint was not met.[5][6] | 50 mg, orally, twice daily (in COVID-19 clinical trial).[6] |
| MCC950 | Spinal Cord Injury (Mouse) | Improved motor function, reduced lesion volume, decreased serum IL-1β and IL-18.[7][8][9] | 10 or 50 mg/kg, intraperitoneal injection, daily.[7][9] |
| Experimental Autoimmune Encephalomyelitis (Mouse) | Attenuated disease severity. | Not specified. | |
| Cryopyrin-Associated Periodic Syndromes (CAPS) (Mouse) | Rescued neonatal lethality and reduced systemic inflammation.[10] | 50 mg/kg, daily injections.[10] | |
| Cystic Fibrosis (Mouse) | Abrogated IL-1β release in the lungs and reduced airway inflammation.[11] | Not specified. | |
| Neointimal Hyperplasia (Mouse) | Enhanced re-endothelialization and reduced neointimal hyperplasia.[12] | Local delivery.[12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: NLRP3 inflammasome signaling pathway and points of inhibition.
Caption: General experimental workflow for in vivo evaluation.
Detailed Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are representative protocols for key in vivo experiments cited for MCC950. As detailed preclinical protocols for this compound are not as readily available in the public domain, these MCC950 protocols can serve as a template for designing in vivo studies for NLRP3 inhibitors.
Protocol 1: MCC950 in a Mouse Model of Spinal Cord Injury
-
Animal Model: Adult female C57BL/6 mice are typically used.
-
Injury Induction: A contusion or compression injury is induced at a specific thoracic level (e.g., T9) of the spinal cord using a standardized impactor device.
-
Drug Administration: MCC950 is dissolved in a suitable vehicle (e.g., saline). Mice are administered MCC950 at doses ranging from 10 to 50 mg/kg via intraperitoneal (i.p.) injection. The first dose is often given shortly after the injury, followed by daily injections.[7][9]
-
Behavioral Assessment: Motor function recovery is assessed at multiple time points post-injury (e.g., daily for the first week, then weekly) using a standardized scale such as the Basso Mouse Scale (BMS) for locomotion.
-
Biomarker Analysis: At the study endpoint, blood and spinal cord tissue are collected. Serum levels of IL-1β and IL-18 are quantified using ELISA. Spinal cord tissue can be processed for Western blot or immunohistochemistry to assess the expression of NLRP3, ASC, and cleaved caspase-1.[9]
-
Histological Analysis: Spinal cord sections are stained (e.g., with Hematoxylin and Eosin) to evaluate the lesion size, extent of hemorrhage, and neuronal survival.
Protocol 2: MCC950 in a Mouse Model of Cryopyrin-Associated Periodic Syndromes (CAPS)
-
Animal Model: A genetically engineered mouse model that expresses a mutant Nlrp3 allele (e.g., Nlrp3L351P/+CreT+) which can be induced to mimic the human disease.
-
Disease Induction: The expression of the mutant Nlrp3 is induced, for example, by tamoxifen (B1202) treatment in Cre-ERT2 models.
-
Drug Administration: MCC950 (e.g., 50 mg/kg) or a vehicle control is administered daily via injection.[10]
-
Efficacy Readouts:
-
Survival and Growth: Neonatal mice are monitored daily for survival and weight gain.
-
Systemic Inflammation: Serum is collected at specified time points to measure levels of IL-1β and IL-18 by ELISA.
-
Leukocyte Infiltration: Tissues can be analyzed by histology or flow cytometry to assess inflammatory cell infiltration.
-
Conclusion
Both this compound and MCC950 are highly effective inhibitors of the NLRP3 inflammasome. This compound has shown promising pharmacokinetic and pharmacodynamic profiles in early human trials and is progressing through clinical development for chronic inflammatory diseases. MCC950 has been instrumental in validating the therapeutic potential of NLRP3 inhibition in a vast array of preclinical models and remains a critical tool for in vivo research.
The choice between these compounds for research purposes will depend on the specific experimental goals. For investigators aiming to bridge preclinical findings to potential clinical applications, the data emerging from this compound's clinical trials will be of high interest. For fundamental in vivo research exploring the role of the NLRP3 inflammasome in various disease states, MCC950 offers a wealth of established protocols and a robust dataset for comparison. The lack of direct comparative in vivo studies highlights an important knowledge gap that, if filled, would provide invaluable insights for the continued development of NLRP3-targeted therapies.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. invivogen.com [invivogen.com]
- 3. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DFV890: a new oral NLRP3 inhibitor—tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 9. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NVP-DFV890 and Dapansutrile: Next-Generation NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Dysregulation of the NLRP3 inflammasome is implicated in conditions from autoinflammatory syndromes to prevalent diseases such as gout, cardiovascular disorders, and neurodegenerative conditions. This guide provides a detailed comparative analysis of two leading oral NLRP3 inhibitors in clinical development: NVP-DFV890 from Novartis and dapansutrile (B1669814) (OLT1177) from Olatec Therapeutics.
This guide synthesizes publicly available preclinical and clinical data to offer a comparative overview of their mechanism of action, potency, pharmacokinetics, and clinical development status. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.
Mechanism of Action: Targeting the Core of Inflammation
Both this compound and dapansutrile are small molecule inhibitors that specifically target the NLRP3 protein, preventing the assembly and activation of the inflammasome complex. This, in turn, blocks the maturation and release of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can inhibit pyroptosis, a form of inflammatory cell death.[1][2][3][4]
This compound is a potent, selective, and orally active inhibitor that directly binds to the NLRP3 protein, locking it in an inactive conformation.[2][3] Its chemical structure features a sulfonimidamide motif, designed to enhance stability and reduce hydrolysis compared to earlier generations of NLRP3 inhibitors.[5]
Dapansutrile also directly binds to the NLRP3 protein, specifically to its NACHT domain, thereby disrupting inflammasome assembly and subsequent caspase-1 activation.[4] It is highly selective for the NLRP3 inflammasome and does not affect other inflammasomes like AIM2 or NLRC4.[6]
Potency and Efficacy: A Quantitative Comparison
Direct head-to-head comparative studies of this compound and dapansutrile are not publicly available. The following tables summarize the available in vitro potency data for each compound. It is important to note that variations in experimental conditions (cell types, stimuli, and assay formats) can influence IC50 values, making direct comparisons between different studies challenging.
Table 1: In Vitro Potency of this compound and Dapansutrile
| Compound | Assay | Cell Type | Stimulus | IC50 | Reference(s) |
| This compound | IL-1β Release | Human Myeloid Cells (PBMCs, Monocytes, Macrophages) | LPS | 1.0–2.9 nM (free) | [7] |
| Ex-vivo IL-1β Release | Human Whole Blood | LPS | 61 ng/mL | [8] | |
| Dapansutrile | IL-1β Release | J774 Macrophages | Not Specified | ~1 nM | [9] |
| IL-1β Release | Human Blood-Derived Macrophages | LPS | Reduces by 60% at nM concentrations | [6] |
Pharmacokinetics: Profile in Healthy Volunteers
Both this compound and dapansutrile have undergone Phase 1 clinical trials in healthy volunteers to assess their safety, tolerability, and pharmacokinetic profiles.
Table 2: Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | This compound | Dapansutrile | Reference(s) |
| Administration | Oral | Oral | [3][10] |
| Dose Proportionality | Dose-proportional increase in exposure with spray-dried dispersion formulation. | Not explicitly stated. | [8] |
| Food Effect | Food increased Cmax and AUC. | Not explicitly stated. | [8] |
| Half-life (t½) | Not explicitly stated. | ~24 hours | [4] |
Preclinical and Clinical Development Status
Both compounds are being investigated for a range of inflammatory conditions, with several clinical trials underway.
This compound is currently in Phase II clinical trials for coronary heart disease and knee osteoarthritis.[5] A Phase IIa trial in patients with COVID-19 pneumonia showed that while the primary endpoint was not met, this compound was associated with faster viral clearance and improved clinical status.[11]
Dapansutrile has a broader publicly documented clinical development program, with trials in acute gout, heart failure, type 2 diabetes, and in combination with immunotherapy for advanced melanoma.[12][13] It has also shown promising results in various preclinical animal models for conditions including Alzheimer's disease, multiple sclerosis, and arthritis.[1][13][14]
Table 3: Overview of Clinical Development
| Indication | This compound | Dapansutrile |
| Cardiovascular Disease | Phase II (Coronary Heart Disease) | Phase II (Heart Failure) |
| Musculoskeletal | Phase II (Knee Osteoarthritis) | Phase II (Acute Gout) |
| Metabolic Disease | - | Phase II (Type 2 Diabetes) |
| Oncology | - | Phase I/II (Advanced Melanoma) |
| Infectious Disease | Phase IIa (COVID-19 Pneumonia) | - |
| Neurological | - | Preclinical (Alzheimer's, Multiple Sclerosis) |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation and comparison of NLRP3 inflammasome inhibitors. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro NLRP3 Inflammasome Inhibition Assay (LPS-induced IL-1β Release)
This assay is a standard method to determine the potency of a compound in inhibiting the NLRP3 inflammasome in a cellular context.
1. Cell Culture and Differentiation:
-
Human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
To differentiate THP-1 monocytes into macrophage-like cells, they are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
2. Priming (Signal 1):
-
Differentiated macrophages are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
-
After priming, the cells are treated with various concentrations of the test compound (this compound or dapansutrile) or vehicle control for a specified period (e.g., 1 hour).
4. Activation (Signal 2):
-
The NLRP3 inflammasome is then activated with a second stimulus, such as ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 10 µM), for 1-2 hours.
5. Quantification of IL-1β Release:
-
The cell culture supernatant is collected, and the concentration of mature IL-1β is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
6. Data Analysis:
-
The percentage of IL-1β inhibition is calculated relative to the vehicle-treated control.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Murine Model of Gouty Arthritis
This preclinical model is used to evaluate the efficacy of NLRP3 inhibitors in a disease-relevant context.
1. Animal Model:
-
Male C57BL/6 mice are typically used.
2. Induction of Gouty Arthritis:
-
Gouty arthritis is induced by intra-articular injection of monosodium urate (MSU) crystals into the ankle or knee joint.
3. Drug Administration:
-
The test compound (e.g., dapansutrile) is administered orally at a specified dose and time relative to the MSU injection (e.g., prophylactically or therapeutically).[1]
4. Assessment of Inflammation:
-
Joint swelling is measured using calipers at various time points after MSU injection.
-
At the end of the experiment, joint tissue is collected for histological analysis to assess immune cell infiltration.
-
Synovial fluid or tissue homogenates can be analyzed for the levels of pro-inflammatory cytokines and chemokines (e.g., IL-1β, CXCL1) using ELISA or other immunoassays.[1]
5. Data Analysis:
-
The effect of the test compound on joint swelling, immune cell infiltration, and cytokine levels is compared to the vehicle-treated control group.
Summary and Future Outlook
This compound and dapansutrile are both promising oral NLRP3 inflammasome inhibitors with the potential to treat a wide array of inflammatory diseases. This compound has demonstrated high potency in in vitro and ex-vivo assays and is progressing through Phase II trials for cardiovascular and osteoarthritic conditions.[5][7][8] Dapansutrile has shown efficacy in a broader range of preclinical models and is being evaluated in multiple clinical trials for various inflammatory and autoimmune diseases.[12][13]
The availability of potent, selective, and orally bioavailable NLRP3 inhibitors like this compound and dapansutrile represents a significant advancement in the field of anti-inflammatory therapeutics. The outcomes of the ongoing clinical trials will be crucial in determining their full therapeutic potential and their place in the future treatment landscape for NLRP3-driven diseases. Further head-to-head studies would be invaluable for a definitive comparative assessment.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. drughunter.com [drughunter.com]
- 3. DFV890 - Wikipedia [en.wikipedia.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. trial.medpath.com [trial.medpath.com]
- 6. benchchem.com [benchchem.com]
- 7. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DFV890: a new oral NLRP3 inhibitor—tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The First Phase 2a Proof-of-Concept Study of a Selective NLRP3 Inflammasome Inhibitor, Dapansutrile™ (OLT1177™), in Acute Gout - ACR Meeting Abstracts [acrabstracts.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics [frontiersin.org]
Cross-Validation of NVP-DFV890 Results with siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the NLRP3 inflammasome pathway: pharmacological inhibition with NVP-DFV890 and genetic silencing using small interfering RNA (siRNA). Cross-validation of results from both approaches provides a robust confirmation of on-target effects and enhances the reliability of experimental findings.
Executive Summary
Comparative Data: this compound vs. NLRP3 siRNA
The following tables summarize the expected comparative outcomes of inhibiting NLRP3 function using either this compound or siRNA-mediated knockdown.
Table 1: Effect on Key Proteins of the NLRP3 Inflammasome Pathway
| Target Protein | Effect of this compound | Effect of NLRP3 siRNA | Primary Method of Detection |
| NLRP3 | No change in protein expression | Significant decrease in protein expression | Western Blot, qPCR (for mRNA) |
| Pro-Caspase-1 | No significant change | Potential slight decrease (downstream of NLRP3 expression) | Western Blot |
| Cleaved Caspase-1 (p20) | Significant decrease in activation | Significant decrease in activation | Western Blot |
| Pro-IL-1β | No significant change | No significant change | Western Blot |
| Mature IL-1β | Significant decrease in secretion | Significant decrease in secretion | ELISA, Western Blot (in supernatant) |
| Pro-IL-18 | No significant change | No significant change | Western Blot |
| Mature IL-18 | Significant decrease in secretion | Significant decrease in secretion | ELISA |
Table 2: Comparison of Methodological Approaches
| Parameter | This compound (Pharmacological Inhibition) | NLRP3 siRNA (Genetic Knockdown) |
| Mechanism | Direct binding and inhibition of NLRP3 protein activation.[1] | Post-transcriptional gene silencing by mRNA degradation.[4] |
| Specificity | High for NLRP3, but potential for off-target effects exists. | High sequence specificity, but potential for off-target gene silencing. |
| Time to Effect | Rapid onset of action (minutes to hours). | Slower onset, requires time for mRNA and protein turnover (24-72 hours). |
| Duration of Effect | Dependent on compound pharmacokinetics (half-life). | Can be transient or stable depending on the delivery method. |
| Reversibility | Reversible upon compound washout. | Generally not reversible in the short term. |
| Application | In vitro and in vivo studies. | Primarily in vitro, with some in vivo applications. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for cross-validating this compound with NLRP3 siRNA.
Caption: NLRP3 Inflammasome Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Cross-Validation.
Experimental Protocols
General Cell Culture and Inflammasome Activation
-
Cell Seeding: Plate primary bone marrow-derived macrophages (BMDMs) or a suitable monocytic cell line (e.g., THP-1) in appropriate cell culture plates and allow them to adhere.
-
Priming (Signal 1): To induce the transcription of inflammasome components, prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.[7]
-
Activation (Signal 2): Following priming, activate the NLRP3 inflammasome with a secondary stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 45-60 minutes.[7]
This compound Treatment Protocol
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to desired working concentrations in cell culture medium.
-
Inhibitor Pre-incubation: Prior to inflammasome activation (Signal 2), replace the LPS-containing medium with medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate for 1 hour.
-
Inflammasome Activation: Proceed with the addition of the Signal 2 activator (ATP or Nigericin).
-
Sample Collection: After the activation period, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein and RNA analysis.
NLRP3 siRNA Knockdown Protocol
-
siRNA Preparation: Resuspend lyophilized NLRP3-targeting siRNA and a non-targeting (scrambled) control siRNA in RNase-free water to create stock solutions.
-
Transfection:
-
On the day of transfection, dilute the siRNA and a suitable transfection reagent (e.g., lipofectamine) in serum-free medium according to the manufacturer's instructions.
-
Allow the siRNA-lipid complexes to form for approximately 15-20 minutes at room temperature.
-
Add the complexes to the cells and incubate for 24 to 72 hours to allow for effective knockdown of the target mRNA and protein.
-
-
Inflammasome Activation: After the incubation period, replace the medium and proceed with the priming (Signal 1) and activation (Signal 2) steps as described above.
-
Sample Collection and Analysis: Collect supernatants and cell lysates. Validate the knockdown efficiency by measuring NLRP3 mRNA levels via quantitative PCR (qPCR) and NLRP3 protein levels via Western blot.
Downstream Analysis
-
ELISA for IL-1β and IL-18: Quantify the concentration of secreted IL-1β and IL-18 in the collected cell culture supernatants using commercially available ELISA kits, following the manufacturer's protocols.[7][8]
-
Western Blotting: Analyze cell lysates to assess the protein levels of NLRP3, pro-caspase-1, and cleaved caspase-1. This will confirm the knockdown of NLRP3 in the siRNA-treated groups and the inhibition of caspase-1 cleavage in the this compound-treated groups.[4][6]
-
Quantitative PCR (qPCR): Isolate total RNA from cell lysates and perform reverse transcription followed by qPCR to determine the relative mRNA expression of NLRP3. This is crucial for confirming the efficiency of the siRNA knockdown.
By following these protocols and comparing the resulting data, researchers can confidently validate the on-target effects of this compound through the complementary approach of siRNA-mediated gene silencing. This dual strategy significantly enhances the rigor and reproducibility of studies investigating the role of the NLRP3 inflammasome in health and disease.
References
- 1. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFV890 - Wikipedia [en.wikipedia.org]
- 3. DFV890: a new oral NLRP3 inhibitor—tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NLRP3 Inflammasome Contributes to Inflammation after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The three cytokines IL-1β, IL-18, and IL-1α share related but distinct secretory routes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of NLRP3 Inflammasome Inhibitors: NVP-DFV890 and MCC950
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of two notable NLRP3 inflammasome inhibitors, NVP-DFV890 and MCC950. The information presented is supported by available experimental data to aid in understanding their distinct characteristics and potential for clinical development.
This compound, a novel NLRP3 inhibitor developed by Novartis, is currently advancing through Phase II clinical trials for conditions such as coronary heart disease and osteoarthritis.[1][2] In contrast, MCC950, a potent and widely used research tool for studying the NLRP3 inflammasome, has demonstrated a pharmacokinetic profile that is considered unsuitable for clinical use in humans.[3] This guide will delve into the specifics of their pharmacokinetic parameters, the experimental methodologies used to obtain this data, and the signaling pathway they both target.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic data for this compound in humans and MCC950 in mice. It is crucial to note that a direct comparison is limited by the different species in which the data was generated.
| Pharmacokinetic Parameter | This compound (Human) | MCC950 (Mouse) |
| Administration Route | Oral | Oral |
| Dose | Single ascending doses (3-600 mg), Multiple ascending doses (10-200 mg once daily; 25 and 50 mg twice daily)[4][5] | 3 mg/kg |
| Cmax | Dose-proportional increase in exposure with spray-dried dispersion (SDD) formulation (100-600 mg).[4] | 8.49 µg/mL |
| AUC | Comparable AUC between crystalline suspension and tablet formulations under fasting conditions.[4] | 48.9 µg·h/mL |
| T1/2 (Half-life) | Not explicitly stated in the provided search results. | 2.86 hours |
| Bioavailability | Food effect observed: 100 mg tablet in fed condition led to a 2.05-fold increase in Cmax and a 1.49-fold increase in AUC0–last compared to fasting.[4][6] | 99% |
| Metabolism | Information not detailed in the provided search results. | Major metabolite identified after incubation with human liver microsomes.[7] |
| Clinical Development Status | Phase II clinical trials[1] | Preclinical; considered unsuitable for clinical use due to its pharmacokinetic profile[3] |
Mechanism of Action: Targeting the NLRP3 Inflammasome
Both this compound and MCC950 are potent and specific inhibitors of the NLRP3 (NOD-like receptor pyrin domain-containing protein 3) inflammasome.[1][8] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, leading to inflammation.[8] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
MCC950 has been shown to directly target the NACHT domain of NLRP3, interfering with its ATPase activity and preventing the conformational changes required for its oligomerization and activation.[8] this compound also functions as a direct oral inhibitor of the NLRP3 inflammasome.[9]
Below is a diagram illustrating the canonical NLRP3 inflammasome signaling pathway and the point of inhibition by these molecules.
Experimental Protocols
The pharmacokinetic data presented in this guide were obtained through rigorous experimental protocols. Below are summaries of the methodologies employed in the studies of this compound and MCC950.
This compound: First-in-Human Study
A Phase I, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy adult subjects to evaluate the safety, tolerability, and pharmacokinetics of this compound.[4][5]
-
Study Design: The study consisted of a single ascending dose (SAD) part, a multiple ascending dose (MAD) part, and a part to assess relative bioavailability and food effect.[4]
-
Formulations: this compound was administered orally in different forms, including a crystalline suspension, a spray-dried dispersion (SDD), and tablets.[4]
-
Pharmacokinetic Sampling: Blood samples for the determination of this compound plasma concentrations were collected at numerous timepoints pre- and post-dose. For the SAD part, samples were collected up to 48 hours post-dose.[10] For the MAD part, samples were collected on multiple days throughout the 14-day treatment period.[10]
-
Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]
MCC950: In Vivo and In Vitro Studies
The pharmacokinetic profile of MCC950 has been assessed in preclinical models, primarily in mice, and its metabolic stability has been evaluated using in vitro systems.
-
In Vivo Pharmacokinetic Study (Mice):
-
Administration: MCC950 was administered orally to C57BL/6 mice.[11]
-
Sample Collection: Blood samples were collected at various time points after administration to determine plasma concentrations.
-
Analysis: Plasma concentrations were likely determined using a suitable bioanalytical method such as LC-MS/MS, although the specific details are not provided in the search results. Pharmacokinetic parameters were then calculated from the concentration-time data.[11]
-
-
In Vitro Metabolism Study:
Conclusion
In comparing this compound and MCC950, it is evident that while both are potent inhibitors of the NLRP3 inflammasome, their pharmacokinetic profiles and clinical trajectories are markedly different. This compound has demonstrated a promising pharmacokinetic profile in humans, supporting its ongoing clinical development for inflammatory diseases.[12] Conversely, MCC950, despite its value as a research tool, possesses pharmacokinetic properties that have precluded its advancement into clinical trials.[3] This comparative guide highlights the critical importance of a favorable pharmacokinetic profile in the successful translation of a potent pharmacological agent from a preclinical tool to a viable therapeutic candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trial.medpath.com [trial.medpath.com]
NVP-DFV890: A Promising Successor to MCC950 for NLRP3 Inflammasome Inhibition, Particularly in Resistant Models
For researchers, scientists, and drug development professionals, the emergence of NVP-DFV890 offers a significant advancement in the pursuit of effective NLRP3 inflammasome inhibitors. This novel compound demonstrates potential to overcome the limitations of the well-established inhibitor, MCC950, particularly in the context of resistance. This guide provides a comprehensive comparison of this compound and MCC950, supported by available data and detailed experimental protocols.
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Small molecule inhibitors of NLRP3 are therefore of high therapeutic interest. MCC950 has been a benchmark tool compound in this field, but the potential for resistance development necessitates the discovery of next-generation inhibitors. This compound (also known as DFV890), developed by Novartis, is a potent and selective NLRP3 inhibitor currently in Phase II clinical trials for conditions including coronary heart disease and osteoarthritis.[1]
Comparative Efficacy and Mechanism of Action
While direct comparative studies of this compound in MCC950-resistant models are not yet publicly available, an analysis of their respective mechanisms of action and chemical structures provides a strong rationale for the potential of this compound to be effective where MCC950 fails.
MCC950 directly binds to the NACHT domain of NLRP3, interfering with its ATPase activity and preventing the conformational changes required for inflammasome assembly.[2] However, resistance to MCC950 can arise from mutations in the NLRP3 gene that either alter the inhibitor's binding site or lock the NLRP3 protein in a constitutively active conformation, rendering it insensitive to MCC950's inhibitory action.[2]
This compound, while also targeting NLRP3 directly, is described as a potent "intramolecular NLRP3 glue inhibitor" that was developed through a "scaffold hopping" approach from MCC950.[3] This suggests a distinct binding mode and mechanism of action. The term "glue inhibitor" implies that this compound may stabilize an inactive conformation of NLRP3 through interactions at multiple points, potentially making it less susceptible to resistance mutations at a single site. Furthermore, this compound possesses a sulfonimidamide core, a key difference from the sulfonylurea core of MCC950, which has been shown to contribute to its increased potency.[4]
Table 1: Comparison of this compound and MCC950
| Feature | This compound | MCC950 |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome |
| Mechanism of Action | Direct inhibitor, described as an "intramolecular NLRP3 glue inhibitor"[3] | Direct inhibitor, interferes with NLRP3 ATPase activity[2] |
| Chemical Scaffold | Sulfonimidamide-based[4] | Sulfonylurea-based |
| Development Stage | Phase II Clinical Trials[1] | Preclinical/Research Tool |
| Reported Potency | Potent inhibitor of IL-1β production[4] | Potent inhibitor of IL-1β production[2] |
| Potential in Resistant Models | Hypothesized to be effective due to different binding mechanism and chemical scaffold. | Known to be ineffective against certain NLRP3 mutations.[2] |
Signaling Pathways and Inhibition
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The second signal, triggered by a variety of stimuli such as ion fluxes, mitochondrial dysfunction, or crystalline structures, induces the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
Both this compound and MCC950 act at the point of NLRP3 activation, preventing the assembly of the inflammasome complex and subsequent downstream inflammatory events.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. MCC950/CRID3 potently targets the NACHT domain of wild-type NLRP3 but not disease-associated mutants for inflammasome inhibition | PLOS Biology [journals.plos.org]
- 3. drughunter.com [drughunter.com]
- 4. Discovery of DFV890, a Potent Sulfonimidamide-Containing NLRP3 Inflammasome Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-DFV890: A Comparative Analysis Against Next-Generation NLRP3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its dysregulation is implicated in conditions from autoimmune disorders to neurodegenerative diseases. This guide provides a comparative overview of NVP-DFV890, a clinical-stage NLRP3 inhibitor, benchmarked against other next-generation inhibitors in development. The following sections detail the mechanism of action, comparative efficacy based on available data, and the experimental protocols used to evaluate these compounds.
Mechanism of Action: Targeting the Core of Inflammation
This compound is an oral, selective, and potent small-molecule inhibitor of the NLRP3 inflammasome.[1][2] Its mechanism of action involves directly binding to the NLRP3 protein and locking it in an inactive conformation. This prevents the assembly of the inflammasome complex, thereby inhibiting the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] A key structural feature of this compound is its sulfonimidamide motif, which enhances its stability and resistance to hydrolysis compared to earlier-generation sulfonylurea-containing inhibitors.[2]
Next-generation NLRP3 inhibitors, including selnoflast (B10829408), dapansutrile, and BGE-102, share a similar overall objective: the direct and selective inhibition of the NLRP3 inflammasome to block pro-inflammatory cytokine production.[3][4] Dapansutrile has been shown to inhibit the ATPase activity of NLRP3 and block the interaction between NLRP3 and the adaptor protein ASC.[3] Selnoflast is also a selective and reversible inhibitor of the NLRP3 inflammasome.[4] BGE-102 is noted for its high potency and ability to penetrate the central nervous system, a key differentiator for targeting neuroinflammatory conditions.[5][6]
Comparative Efficacy of NLRP3 Inhibitors
The following tables summarize the available quantitative data on the in vitro and ex vivo potency of this compound and selected next-generation NLRP3 inhibitors. It is important to note that direct comparisons of potency can be challenging due to variations in experimental assays, cell types, and stimuli used.
Table 1: In Vitro and Ex Vivo Potency of NLRP3 Inhibitors (IL-1β Inhibition)
| Compound | Assay System | Stimulus | IC50 | IC90 | Source |
| This compound | Ex vivo human whole blood | LPS | 61 ng/mL | 1340 ng/mL | [1] |
| Human THP-1 cells | - | Potent Inhibition (IC50 not specified) | - | [7] | |
| Selnoflast | Porcine PBMCs | LPS | 0.35 µM | Not Reported | [8] |
| Ex vivo human whole blood | LPS | 99% inhibition at 450mg QD dose | >90% inhibition over dosing interval | [4] | |
| Dapansutrile | Human blood-derived macrophages | LPS | Reduces IL-1β by 60% at 1µM | Not Reported | [3][9] |
| BGE-102 | Ex vivo human whole blood | Not Specified | Achieved 90-98% inhibition at 60-120mg dose | Exceeded target IC90 at ≥60mg dose | [5] |
Note: IC50 (half-maximal inhibitory concentration) and IC90 (90% inhibitory concentration) values are key metrics of drug potency. Lower values indicate higher potency. Direct comparison should be made with caution due to differing experimental conditions.
Key Differentiators of Next-Generation NLRP3 Inhibitors
| Feature | This compound | Selnoflast | Dapansutrile | BGE-102 |
| Chemical Class | Sulfonimidamide | Not specified | β-sulfonyl nitrile | Not specified |
| Development Stage | Phase II | Phase I | Phase II/III | Phase I |
| Key Features | Enhanced stability due to sulfonimidamide motif[2] | Reversible inhibitor[4] | Favorable safety profile in clinical trials[10] | High brain penetration[5][6] |
| Target Indications | Osteoarthritis, Coronary Heart Disease[2] | Parkinson's Disease, Ulcerative Colitis | Gout, Heart Failure, Schnitzler's Syndrome | Obesity, Cardiovascular risk factors[6] |
Experimental Protocols
The evaluation of NLRP3 inflammasome inhibitors relies on a series of well-established in vitro and ex vivo assays. These assays are crucial for determining the potency, selectivity, and mechanism of action of new chemical entities.
IL-1β Release Assay
This is a primary assay to quantify the inhibitory effect of a compound on NLRP3 inflammasome activation.
-
Objective: To measure the amount of IL-1β secreted from immune cells following inflammasome activation and treatment with an inhibitor.
-
Cell Types: Human peripheral blood mononuclear cells (PBMCs), human or mouse macrophages (e.g., THP-1 cell line, bone marrow-derived macrophages).
-
Methodology:
-
Priming (Signal 1): Cells are first primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS), to induce the transcription of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
Activation (Signal 2): The NLRP3 inflammasome is then activated with a second stimulus, such as ATP or nigericin, which triggers the assembly of the inflammasome complex.
-
Quantification: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the inhibitor concentration.
-
Caspase-1 Activity Assay
This assay measures the activity of caspase-1, the enzyme directly responsible for cleaving pro-IL-1β into its active form.
-
Objective: To determine if the inhibitor blocks the activation of caspase-1.
-
Methodology:
-
Cells are primed and stimulated to activate the NLRP3 inflammasome in the presence or absence of the inhibitor, as described above.
-
Cell lysates or supernatants are incubated with a specific caspase-1 substrate that is linked to a colorimetric or fluorometric reporter.
-
Cleavage of the substrate by active caspase-1 releases the reporter, which can be quantified using a spectrophotometer or fluorometer.
-
A decrease in signal in the presence of the inhibitor indicates inhibition of caspase-1 activity.
-
ASC Speck Formation Assay
This imaging-based assay visualizes the assembly of the inflammasome complex.
-
Objective: To assess whether the inhibitor prevents the oligomerization of the adaptor protein ASC, a hallmark of inflammasome activation.
-
Methodology:
-
Cells (often engineered to express fluorescently tagged ASC) are plated in imaging-compatible plates.
-
Cells are primed and stimulated in the presence or absence of the inhibitor.
-
Upon activation, ASC molecules polymerize to form a single large intracellular aggregate known as the "ASC speck".
-
Cells are fixed and stained for ASC and the nucleus (e.g., with DAPI).
-
Images are acquired using fluorescence microscopy, and the percentage of cells containing an ASC speck is quantified.
-
A reduction in the number of speck-positive cells indicates that the inhibitor interferes with inflammasome assembly.
-
Visualizing the Landscape of NLRP3 Inhibition
To better understand the biological context and experimental procedures, the following diagrams illustrate the NLRP3 signaling pathway and a typical workflow for evaluating inhibitors.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for In Vitro Evaluation of NLRP3 Inhibitors.
References
- 1. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Dapansutrile - Wikipedia [en.wikipedia.org]
- 4. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioAge Announces Positive Interim Phase 1 Data for BGE-102, a Novel Brain-Penetrant NLRP3 Inhibitor | Thu, 12/04/2025 - 09:00 [ir.bioagelabs.com]
- 6. BioAge Labs Doses First Participant in Phase 1 Trial of BGE-102, Progresses APJ Agonist Programs Towards 2026 IND Submissions [quiverquant.com]
- 7. Discovery of DFV890, a Potent Sulfonimidamide-Containing NLRP3 Inflammasome Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Dapansutrile in multidisciplinary therapeutic applications: mechanisms and clinical perspectives [frontiersin.org]
NVP-DFV890: A Comparative Analysis of In Vitro and In Vivo Efficacy in NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational NLRP3 inflammasome inhibitor, NVP-DFV890, with the well-characterized preclinical tool compound, MCC950. The focus is on the correlation between in vitro potency and in vivo activity, supported by available experimental data. This document aims to assist researchers in evaluating the therapeutic potential of this compound and understanding its pharmacological profile in the context of other NLRP3 inhibitors.
Executive Summary
This compound is a novel, orally bioavailable small molecule inhibitor of the NLRP3 inflammasome currently in clinical development for various inflammatory diseases.[1] It is designed to directly bind to the NLRP3 protein, preventing its activation and the subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18.[1][2] Preclinical and early clinical data suggest this compound is a potent and selective inhibitor. For comparative purposes, this guide utilizes MCC950, a widely studied preclinical NLRP3 inhibitor, as a benchmark. The available data indicates that this compound demonstrates potent in vitro activity that appears to translate to in vivo efficacy, a critical aspect for successful drug development.
Comparative Data on this compound and MCC950 Activity
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and MCC950.
Table 1: In Vitro Potency in Human Whole Blood Assay
| Compound | Assay | IC50 | IC90 |
| This compound | LPS-induced IL-1β release in human whole blood | 61 ng/mL (90% CI: 50, 70 ng/mL) | 1340 ng/mL (90% CI: 1190, 1490 ng/mL)[3][4] |
| MCC950 | LPS + Nigericin-induced IL-1β release in human whole blood | 627 nM | Not Reported |
Note: The IC50 for this compound is reported in ng/mL, while for MCC950 it is in nM. These values are presented as reported in the respective studies due to potential variations in experimental conditions.
Table 2: In Vivo Efficacy in Mouse Models of LPS-Induced Inflammation
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Mouse model of LPS-induced peritonitis | Dose-dependent | Dose-dependent inhibition of IL-1β. Specific ED50 not publicly available. |
| MCC950 | Mouse model of LPS-induced systemic inflammation | 10 mg/kg, i.p. (6h before and after LPS) | Significantly reduced serum levels of IL-1β, IL-6, IL-18, and TNF-α. |
| MCC950 | Mouse model of LPS-induced lung inflammation | 50 mg/kg, i.p. or i.n. | Suppressed neutrophil and macrophage accumulation in BALF and reduced pro-inflammatory cytokine levels.[5] |
Experimental Protocols
LPS-Induced IL-1β Release in Human Whole Blood (for this compound) : Whole blood samples are stimulated ex vivo with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours at 37°C in the presence of varying concentrations of the inhibitor. The concentration of IL-1β in the plasma is then measured by a suitable immunoassay to determine the inhibitory potency (IC50 and IC90) of the compound.[2]
LPS-Induced Systemic Inflammation in Mice (for MCC950) : C57BL/6 mice are administered with MCC950 (e.g., 10 mg/kg, i.p.) at a specified time before and/or after the intraperitoneal injection of a lethal or sub-lethal dose of LPS (e.g., 10 mg/kg). Blood samples are collected at various time points to measure the levels of systemic pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α using ELISA or other immunoassays. Survival rates can also be monitored in lethal dose models.
Visualizing the Pathway and Process
To better understand the mechanism of action and the process of evaluating the in vitro to in vivo correlation, the following diagrams are provided.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
Caption: General workflow for establishing in vitro to in vivo correlation.
Discussion on In Vitro to In Vivo Correlation (IVIVC)
Establishing a robust IVIVC is a cornerstone of efficient drug development, as it allows for the prediction of a drug's in vivo performance from its in vitro properties. For NLRP3 inhibitors like this compound, the correlation between in vitro potency in inhibiting IL-1β release and in vivo efficacy in animal models of inflammation is a key determinant of clinical success.
The available data for this compound shows potent inhibition of IL-1β release in a human whole blood assay, which is a highly relevant ex vivo model as it incorporates the complexities of plasma protein binding and cellular interactions. The first-in-human study of DFV890 demonstrated that daily doses of 100 mg or 25 mg twice-daily were sufficient to maintain approximately 90% inhibition of IL-1β release over 24 hours at steady state.[3] This suggests a strong correlation between the in vitro determined potency and the pharmacodynamic effect observed in humans.
While a direct, publicly available ED50 from a mouse LPS-induced peritonitis model for this compound is not available for a quantitative comparison with its in vitro IC50, the progression of the compound into multiple Phase II clinical trials for inflammatory conditions such as coronary heart disease and osteoarthritis implies that a satisfactory in vitro to in vivo translation was likely established during preclinical development.
For MCC950, numerous studies have demonstrated its efficacy in various animal models at doses ranging from 10-50 mg/kg. This in vivo activity, coupled with its nanomolar in vitro potency, has solidified its status as a reliable tool compound for studying NLRP3 biology.
Conclusion
This compound is a potent NLRP3 inflammasome inhibitor with in vitro activity that appears to translate effectively to in vivo and clinical settings. Its potency in a human whole blood assay is a strong indicator of its potential clinical efficacy. While a direct quantitative comparison of the in vivo potency of this compound and MCC950 is limited by the availability of publicly accessible, head-to-head preclinical data, the overall pharmacological profiles suggest that both are effective modulators of the NLRP3 pathway. The continued clinical investigation of this compound will further elucidate its therapeutic potential and solidify the understanding of its in vitro to in vivo correlation.
References
- 1. DFV890: a new oral NLRP3 inhibitor—tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MCC950, a NLRP3 inhibitor, ameliorates lipopolysaccharide-induced lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of NVP-DFV890: A Comparative Guide to NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NLRP3 inflammasome inhibitor NVP-DFV890 with other notable alternatives, supported by published experimental data. The information is intended to assist researchers in evaluating the performance and methodologies of these compounds.
Executive Summary
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the NLRP3 inflammasome. It has demonstrated favorable pharmacokinetic and pharmacodynamic profiles in early-stage clinical trials for a variety of inflammatory conditions. This guide compares the available data for this compound with two other well-characterized NLRP3 inhibitors: MCC950, a widely used preclinical tool compound, and dapansutrile (B1669814) (OLT1177), another clinical-stage inhibitor. While direct head-to-head clinical trials are largely unavailable, this comparison summarizes key findings from independent studies to provide a comprehensive overview.
Data Presentation
The following tables summarize quantitative data from published studies on this compound, dapansutrile, and MCC950.
Table 1: In Vitro/Ex Vivo Potency of NLRP3 Inflammasome Inhibitors
| Compound | Assay System | Stimulus | Measured Endpoint | IC50 | Reference |
| This compound | Human Whole Blood | LPS | IL-1β Release | 61 ng/mL (90% CI: 50, 70) | [1] |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β Release | ~8 nM | [2] |
| Dapansutrile | Not specified in detail in the provided clinical context | Not specified | Not specified | Not specified |
Table 2: Clinical Efficacy of this compound and Dapansutrile
| Compound | Indication | Study Phase | Comparator | Key Efficacy Endpoint(s) | Outcome | Reference |
| This compound | COVID-19 Pneumonia | Phase IIa | Standard of Care (SoC) | APACHE II Score at Day 14 | Did not meet statistical superiority vs. SoC. Numerical improvements in clinical status and SARS-CoV-2 clearance observed. | [3][4] |
| This compound | COVID-19 Pneumonia | Phase IIa | Standard of Care (SoC) | ≥1-level improvement in clinical status (9-point ordinal scale) at Day 14 | 84.3% with this compound + SoC vs. 73.6% with SoC alone. | [4] |
| This compound | COVID-19 Pneumonia | Phase IIa | Standard of Care (SoC) | SARS-CoV-2 Clearance at Day 7 | 76.4% with this compound + SoC vs. 57.4% with SoC alone. | [4] |
| Dapansutrile | Acute Gout | Phase IIa | Dose-ranging (no placebo) | ≥50% reduction in target joint pain (VAS) at Day 3 | Met in 300 mg, 1000 mg, and 2000 mg daily dose cohorts. | [5] |
| Dapansutrile | Acute Gout | Phase IIa | Dose-ranging (no placebo) | Change in hsCRP and SAA | Dose-dependent reduction in 300 mg, 1000 mg, and 2000 mg cohorts. | [5] |
Table 3: Preclinical In Vivo Efficacy of MCC950
| Compound | Animal Model | Key Efficacy Endpoint(s) | Outcome | Reference |
| MCC950 | Mouse Model of Rheumatoid Arthritis (Collagen-Induced Arthritis) | Mean Clinical Score | Significantly inhibited the increase in clinical score from day 8 post-immunization. | [2] |
| MCC950 | Mouse Model of Rheumatoid Arthritis (Collagen-Induced Arthritis) | IL-1β levels in synovia | Significantly reduced. | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
In Vitro NLRP3 Inflammasome Inhibition Assay in Human THP-1 Cells
This protocol is a generalized procedure for evaluating NLRP3 inhibitors.
-
Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, THP-1 monocytes are seeded in 96-well plates at a density of 5 x 10^4 cells/well and treated with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.[6][7]
-
Priming (Signal 1): Differentiated THP-1 cells are primed with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[6][7]
-
Inhibitor Treatment: After priming, the cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO) for 1 hour.[6]
-
Activation (Signal 2): The NLRP3 inflammasome is then activated by adding a stimulus such as 10 µM nigericin (B1684572) or 5 mM ATP for 1-2 hours.[6][7]
-
Endpoint Measurement: The cell culture supernatant is collected to measure the concentration of secreted IL-1β using a commercially available ELISA kit. Cell viability can be assessed by measuring lactate (B86563) dehydrogenase (LDH) release.[6]
Ex Vivo IL-1β Release Assay in Human Whole Blood (as per this compound First-in-Human Study)
This protocol was utilized to assess the pharmacodynamic effects of this compound.
-
Blood Collection: Whole blood is collected from study participants into sodium heparin-containing tubes.[8]
-
Stimulation: An aliquot of whole blood is stimulated with LPS to induce pro-IL-1β expression. Following this priming step, ATP is added to activate the NLRP3 inflammasome and trigger the release of mature IL-1β.[8][9]
-
Endpoint Measurement: The concentration of IL-1β in the plasma is quantified to determine the inhibitory effect of this compound at various concentrations. The median IC50 and IC90 values are then calculated.[1]
Clinical Trial Protocol for this compound in COVID-19 Pneumonia (NCT04382053)
-
Study Design: A Phase II, randomized, controlled, open-label, multicenter study.[3][10]
-
Participants: Hospitalized patients aged 18-80 years with a confirmed SARS-CoV-2 infection and COVID-19-induced pneumonia.[10]
-
Intervention: Patients were randomized 1:1 to receive either this compound (50 mg orally, twice daily) in addition to standard of care (SoC), or SoC alone for 14 days.[4][10]
-
Primary Endpoint: The primary outcome was the APACHE II (Acute Physiology and Chronic Health Evaluation II) score at Day 14 or at discharge.[3][4]
-
Secondary Endpoints: Key secondary endpoints included changes in clinical status on a 9-point ordinal scale, SARS-CoV-2 clearance, and levels of inflammatory markers such as C-reactive protein (CRP).[3]
Clinical Trial Protocol for Dapansutrile in Acute Gout (Phase IIa)
-
Study Design: A Phase IIa, open-label, dose-ranging, proof-of-concept trial.[5][11]
-
Participants: Adult patients (18-80 years) with a monoarticular gout flare confirmed by the presence of monosodium urate crystals.[11][12]
-
Intervention: Four cohorts of patients received daily oral doses of dapansutrile at 100 mg, 300 mg, 1000 mg, or 2000 mg for 8 days.[5][12]
-
Primary Endpoint: The co-primary outcomes were the change in patient-reported target joint pain from baseline to day 3 and day 7, assessed using a visual analogue scale (VAS).[12]
-
Secondary Endpoints: Investigator-assessed joint tenderness and swelling, and levels of systemic inflammatory markers such as high-sensitivity C-reactive protein (hsCRP) and serum amyloid A (SAA).[5]
In Vivo Protocol for MCC950 in a Mouse Model of Rheumatoid Arthritis
-
Animal Model: Collagen-induced arthritis (CIA) was established in mice, a common model for rheumatoid arthritis.[2]
-
Intervention: Once arthritis was established, mice were treated with intraperitoneal injections of MCC950 (10 mg/kg) or a vehicle control every two days for two weeks.[2]
-
Efficacy Assessment: The severity of arthritis was evaluated using a clinical scoring system based on paw redness and swelling.[2]
-
Biomarker Analysis: At the end of the study, synovial tissues were collected to measure the levels of IL-1β and other inflammatory markers.[2]
Visualizations
Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: Generalized experimental workflows for evaluating NLRP3 inflammasome inhibitors.
Logical Relationship
Caption: Logical relationship between the compared NLRP3 inhibitors, their development stage, and available data.
References
- 1. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome activation contributes to the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFV890: a new oral NLRP3 inhibitor-tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DFV890: a new oral NLRP3 inhibitor—tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The First Phase 2a Proof-of-Concept Study of a Selective NLRP3 Inflammasome Inhibitor, Dapansutrile™ (OLT1177™), in Acute Gout - ACR Meeting Abstracts [acrabstracts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Safe Disposal of NVP-DFV890
The proper disposal of the investigational NLRP3 antagonist NVP-DFV890 is critical to ensure laboratory safety and environmental protection. As a compound under investigation, it should be treated as a potentially hazardous substance. All disposal procedures must comply with local, state, and federal regulations. The following provides a step-by-step guide for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
General Laboratory Chemical Waste Disposal Practices
While specific quantitative data for this compound disposal is not publicly available, general best practices for laboratory chemical waste provide a framework for safe handling. The following table summarizes key parameters often found in safety data sheets for similar research compounds.
| Parameter | Guideline | Relevance to Disposal |
| pH | 3 - 7 | For aqueous solutions, neutralizing to a pH within this range is often recommended before disposal to prevent corrosion of drainage systems. However, chemical waste should not be drain-disposed without institutional approval. |
| Incompatible Materials | Strong oxidizing agents | This compound should not be mixed with strong oxidizing agents during storage or disposal to prevent potentially hazardous reactions.[1] |
Step-by-Step Disposal Protocol for this compound
Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.[2] The following protocol is based on general best practices for investigational compounds.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in any form.[1]
2. Disposal of Neat (Pure) Compound:
-
Do not dispose of solid this compound in the regular trash.
-
Collect waste this compound powder in a clearly labeled, sealed container designated for hazardous chemical waste.
-
The container label should include the chemical name ("this compound"), the quantity, and the hazard class (e.g., "Potentially Toxic," "Research Compound - Handle with Care").
3. Disposal of Solutions Containing this compound:
-
Do not pour solutions containing this compound down the drain.[3]
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
If mixing different waste solutions, ensure they are compatible to avoid dangerous reactions.
4. Disposal of Contaminated Materials:
-
Any materials that come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated waste.
-
Dispose of these items in a designated hazardous waste container, separate from regular lab trash. For trace waste, this may be a dedicated container for NIOSH HD (Hazardous Drug) waste.
5. Waste Collection and Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.[3]
-
Keep waste containers tightly closed when not in use.[1]
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
The waste will typically be sent for high-temperature incineration.[2][4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final incineration.
References
Personal protective equipment for handling NVP-DFV890
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of NVP-DFV890, a potent, investigational NLRP3 inflammasome inhibitor. The following guidelines are based on best practices for handling potent, powdered compounds in a laboratory setting and are intended to supplement, not replace, a thorough risk assessment and institutional safety protocols.
Personal Protective Equipment (PPE)
The appropriate level of PPE is crucial to minimize exposure risk when handling this compound, particularly in its powdered form, due to the high risk of aerosolization. A risk assessment considering the quantity, physical form, and specific procedure should always be performed.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.[1] - Disposable, solid-front lab coat with tight-fitting cuffs.[1] - Double-gloving (e.g., nitrile).[1] - Disposable sleeves.[1] - Safety glasses or goggles (if not using a full-face respirator).[1] | High risk of aerosolization and inhalation of potent powders necessitates robust respiratory protection and full skin coverage.[1] Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.[1] - Lab coat.[1] - Safety glasses with side shields or chemical splash goggles.[1] - Single pair of chemical-resistant gloves (e.g., nitrile).[1] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[1] Engineering controls like a fume hood are the primary means of protection.[1] |
| General Laboratory Operations | - Lab coat.[2][3] - Safety glasses.[2][3] - Gloves.[2][3] | Standard laboratory practice to protect against incidental contact with hazardous substances.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling potent investigational compounds like this compound is essential for safety.
1. Preparation and Engineering Controls:
-
All work with powdered this compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
-
Prepare all necessary equipment and materials in advance to minimize time spent handling the compound.
2. Weighing and Reconstitution:
-
When weighing the powdered form, use a containment system such as a glove box or a ventilated enclosure.
-
Handle the compound gently to avoid creating airborne dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
3. In Vitro / In Vivo Dosing:
-
All procedures should be designed to minimize the generation of aerosols.
-
Use appropriate containment devices for the specific experimental setup.
4. Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated. The appropriate decontamination solution will depend on the solvent used. Consult your institution's safety office for guidance on effective decontamination procedures.
Disposal Plan
The disposal of investigational drugs must comply with institutional, local, and federal regulations.
| Waste Type | Disposal Procedure | Rationale |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.[1] - Label clearly as "Hazardous Waste" with the compound name.[1][5] | To prevent accidental exposure and ensure proper handling by waste management personnel.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.[1] - Place in a sealed bag or container labeled as hazardous waste.[1] | To contain any residual compound and prevent its spread. |
| Aqueous/Solvent Waste | - Collect in a sealed, labeled container.[1] - Do not mix with other waste streams unless compatibility is confirmed.[1] - Dispose of as hazardous chemical waste through your institution's environmental health and safety office.[5] | To ensure proper segregation and disposal according to chemical compatibility and regulatory requirements. |
All investigational drug waste should be handled as hazardous waste and disposed of through an approved hazardous waste vendor for incineration.[5][6][7][8]
Signaling Pathway
This compound is an inhibitor of the NLRP3 inflammasome. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, which is the target of this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. darknetmarketz.com [darknetmarketz.com]
- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. stanfordhealthcare.org [stanfordhealthcare.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
